N-Acetyl Sulfamethazine-d4
Description
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of N-Acetyl Sulfamethazine-d4 in Modern Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl Sulfamethazine-d4 is a deuterated stable isotope-labeled analog of N-acetyl sulfamethazine (B1682506), the primary metabolite of the sulfonamide antibiotic, sulfamethazine. Its principal and critical function is to serve as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to its non-labeled counterpart but has a higher mass. This property allows for its precise differentiation in a mass spectrometer, enabling accurate quantification of sulfamethazine and its metabolites in complex biological and environmental matrices. This guide provides a comprehensive overview of the function of this compound, detailed experimental protocols for its application, and a summary of its performance metrics.
Introduction to Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis. In this method, a known quantity of the isotopically labeled standard (e.g., this compound) is added to a sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the labeled internal standard behaves identically to the native analyte throughout the sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, effectively correcting for matrix effects and variations in extraction recovery.
Core Function of this compound
The fundamental function of this compound is to act as a surrogate analyte for the quantification of N-acetyl sulfamethazine and its parent compound, sulfamethazine. Its deuterated structure allows for its use as an internal standard in mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of sulfamethazine in biological samples[1]. The key advantages of using this compound include:
-
Correction for Matrix Effects: Biological and environmental samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Since this compound co-elutes with the native analyte and experiences the same matrix effects, the ratio of the two remains constant, ensuring accurate quantification.
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte may be lost. The use of an internal standard added at the beginning of the workflow allows for the correction of these losses.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.
Quantitative Data Summary
The following table summarizes typical performance data from analytical methods utilizing deuterated internal standards for the analysis of sulfamethazine and its metabolites in various matrices. This data, compiled from multiple studies, demonstrates the effectiveness of this approach.
| Matrix | Analyte(s) | Internal Standard | Recovery (%) | LOD | LOQ | Linearity (r²) | Reference |
| Milk | Sulfamethazine & N-acetylsulfamethazine | Sulfamethazine-d4 | 91 - 114 | - | - | >0.99 | [2] |
| Swine Urine | Sulfamethazine & N-acetylsulfamethazine | Not Specified | - | Assessed | Assessed | Assessed | |
| Swine Tissue (Muscle) | Sulfamethazine & N-acetylsulfamethazine | Not Specified | ~87 | - | - | - | |
| Swine Tissue (Kidney) | Sulfamethazine & N-acetylsulfamethazine | Not Specified | ~76 | - | - | - | |
| Honey | Sulfamethazine | Sulfamerazine-d4 | - | 0.02 - 0.12 µg/kg | 0.08 - 0.72 µg/kg | - | [3] |
| Environmental Water | Sulfamethazine | Not Specified | 70 - 96 | - | <0.78 ng/L | >0.995 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that the internal standards and specific validation parameters may vary between studies.
Experimental Protocols
The following is a generalized experimental protocol for the determination of sulfamethazine and N-acetylsulfamethazine in a biological matrix (e.g., milk) using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
This compound (Internal Standard)
-
Sulfamethazine and N-acetylsulfamethazine analytical standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Polypropylene (B1209903) centrifuge tubes
Sample Preparation Workflow
The following diagram illustrates a typical workflow for sample preparation.
Detailed Methodologies
a. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase.
-
Prepare calibration standards by spiking blank matrix extract with known concentrations of sulfamethazine and N-acetylsulfamethazine, along with a constant concentration of the this compound internal standard.
b. Sample Extraction:
-
To a 5 mL milk sample in a polypropylene centrifuge tube, add a precise volume of the this compound working solution.
-
Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins[2].
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
c. Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an additional cleanup step using SPE may be necessary.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for sulfamethazine, N-acetylsulfamethazine, and this compound need to be optimized on the specific instrument. For example:
-
Sulfamethazine: m/z 279 -> m/z 186
-
N-acetylsulfamethazine: m/z 321 -> m/z 186
-
This compound: m/z 325 -> m/z 190 (hypothetical, exact masses will differ based on deuteration pattern)
-
Signaling Pathways and Logical Relationships
The logical relationship in an isotope dilution mass spectrometry experiment is straightforward. The diagram below illustrates the core principle.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of sulfamethazine and its metabolites. Its function as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry framework enables the acquisition of highly accurate and precise data, even from complex sample matrices. The methodologies outlined in this guide provide a foundation for the development and validation of robust analytical methods for therapeutic drug monitoring, food safety analysis, and environmental monitoring. The continued application of such standards is critical for ensuring data integrity and making informed scientific and regulatory decisions.
References
Synthesis Pathway for N-Acetyl Sulfamethazine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step synthesis pathway for N-Acetyl Sulfamethazine-d4. The synthesis is divided into three core stages: the initial synthesis of sulfamethazine (B1682506), followed by deuteration of the aromatic ring, and concluding with N-acetylation. This document includes comprehensive experimental protocols, tabulated quantitative data for each reaction, and visual diagrams of the synthesis pathway and experimental workflows to ensure clarity and reproducibility.
Core Synthesis Pathway
The synthesis of this compound is achieved through a three-step process. The first step involves the condensation of sulfaguanidine (B1682504) with 2,4-pentanedione to form sulfamethazine. The second step introduces deuterium (B1214612) atoms onto the phenyl ring of sulfamethazine via an acid-catalyzed hydrogen-deuterium exchange. The final step is the selective N-acetylation of the anilino nitrogen of the deuterated sulfamethazine.
Technical Guide: The Role and Application of Deuteration in N-Acetyl Sulfamethazine-d4
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Stable Isotope Labeling
N-Acetyl Sulfamethazine is the primary metabolite of Sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. The accurate quantification of this metabolite is critical for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. N-Acetyl Sulfamethazine-d4 is a stable isotope-labeled (SIL) analog of the parent molecule, where four specific hydrogen (¹H) atoms on the phenyl ring have been replaced with deuterium (B1214612) (²H or D), a non-radioactive, heavy isotope of hydrogen.
This substitution offers two profound advantages in biomedical and pharmaceutical research:
-
Bioanalytical Quantification: It serves as an ideal internal standard for mass spectrometry-based assays, providing the highest degree of accuracy and precision.[1][2][3]
-
Mechanistic Metabolism Studies: It acts as a probe to investigate metabolic pathways and reaction rates through the kinetic isotope effect.[4][5][6][7]
This guide provides an in-depth exploration of these core purposes, complete with quantitative data, experimental protocols, and process visualizations.
Primary Application: Internal Standard for Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples (calibrators, quality controls, and unknowns) to correct for variability during the analytical process.[2] this compound is considered the "gold standard" for this purpose because its physicochemical properties are nearly identical to the non-labeled analyte.[8] It co-elutes during chromatography and experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer, ensuring that any analytical variability affecting the analyte is mirrored by the IS.[1] The 4 Dalton mass difference allows the mass spectrometer to differentiate between the analyte and the IS.
Data Presentation: Mass Spectrometric Properties
The key to differentiating the analyte from the internal standard lies in their mass-to-charge (m/z) ratios. The table below summarizes the critical mass spectrometry parameters.
| Parameter | N-Acetyl Sulfamethazine | This compound | Rationale for Use |
| Chemical Formula | C₁₄H₁₆N₄O₃S | C₁₄H₁₂D₄N₄O₃S | Deuteration on the phenyl ring. |
| Monoisotopic Mass | 320.0998 Da | 324.1249 Da | +4 Da mass shift ensures no isotopic overlap. |
| Parent Ion (Q1) [M+H]⁺ | m/z 321.1 | m/z 325.1 | Precursor ions selected for fragmentation. |
| Primary Product Ion (Q3) | m/z 186.1 | m/z 190.1 | Stable fragment ions used for quantification. |
Visualization: Bioanalytical Workflow
The following diagram illustrates the logical workflow for quantifying N-Acetyl Sulfamethazine in a biological matrix using its deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification in Plasma via LC-MS/MS
This protocol outlines a standard procedure for the bioanalysis of N-Acetyl Sulfamethazine.
-
Preparation of Standards:
-
Prepare primary stock solutions of N-Acetyl Sulfamethazine and this compound (IS) in methanol (B129727) at 1 mg/mL.
-
Create a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the analyte stock in 50:50 methanol:water.
-
Prepare a working IS solution at 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: 321.1 → 186.1
-
IS Transition: 325.1 → 190.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both analyte and IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of unknown samples from the regression equation.
-
Secondary Application: Probing Metabolism via the Kinetic Isotope Effect
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[4] This is because the greater mass of deuterium lowers the zero-point vibrational energy of the bond. Consequently, more energy is required to break a C-D bond, which can lead to a slowing of reaction rates if this bond cleavage is the rate-determining step of a metabolic process (e.g., hydroxylation by a Cytochrome P450 enzyme).[5][7][] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). Researchers leverage the KIE to identify sites of metabolic attack and understand metabolic pathways.[4]
Data Presentation: In Vitro Metabolic Stability
A common method to assess the KIE is to compare the metabolic stability of the deuterated and non-deuterated compounds in a liver-derived system, such as human liver microsomes (HLM).[10] A significant increase in half-life for the deuterated compound suggests that the site of deuteration is a primary locus of metabolism.
| Compound | Half-Life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) | KIE (t½-d4 / t½-H) | Interpretation |
| N-Acetyl Sulfamethazine | 25 | 27.7 | - | Baseline metabolic rate. |
| This compound | 70 | 9.9 | 2.8 | Significant KIE observed; phenyl ring is a primary site of metabolism. |
Visualization: Concept of the Kinetic Isotope Effect
This diagram illustrates how deuteration can slow a metabolic reaction, leading to reduced metabolite formation and increased parent drug exposure.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. This compound [myskinrecipes.com]
- 4. Portico [access.portico.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
N-Acetyl Sulfamethazine-d4 as a Metabolite of Sulfamethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Acetyl Sulfamethazine-d4 (B563087), a key metabolite of the sulfonamide antibiotic sulfamethazine (B1682506). The document details the metabolic pathway, enzymatic kinetics, and analytical methodologies for the quantification of both sulfamethazine and its N-acetylated metabolite. Particular emphasis is placed on the use of N-Acetyl Sulfamethazine-d4 as a stable isotope-labeled internal standard in bioanalytical assays. The guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz. This resource is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in their studies of sulfamethazine and its metabolites.
Introduction
Sulfamethazine (SMZ), a broad-spectrum bacteriostatic agent, is widely used in veterinary medicine to treat and prevent bacterial infections. The efficacy and safety of sulfamethazine are intrinsically linked to its metabolic fate within the body. The primary route of metabolism for sulfamethazine is N-acetylation, a phase II biotransformation reaction catalyzed by the N-acetyltransferase (NAT) enzymes, predominantly NAT2.[1] This process results in the formation of N-Acetyl Sulfamethazine, a metabolite that is generally less active and more readily excreted than the parent drug.
The study of sulfamethazine's metabolism is crucial for understanding its pharmacokinetic profile, potential for drug-drug interactions, and the risk of adverse reactions. Genetic polymorphisms in the NAT2 gene can lead to significant inter-individual differences in the rate of sulfamethazine acetylation, categorizing individuals as slow, intermediate, or rapid acetylators.[1] This variability can impact both the therapeutic efficacy and the potential for toxicity of sulfamethazine.
This compound is the deuterium-labeled stable isotope of N-Acetyl Sulfamethazine. Stable isotope-labeled compounds are invaluable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, allows for highly accurate and precise quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.
This guide will provide a comprehensive technical overview of this compound as a metabolite of sulfamethazine, covering its formation, quantification, and significance in drug metabolism studies.
Metabolic Pathway of Sulfamethazine
The primary metabolic pathway for sulfamethazine in most species is N-acetylation of the aromatic amine group (N4-position). This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2), which utilizes acetyl coenzyme A (Acetyl-CoA) as the acetyl group donor.
The metabolic conversion can be summarized as follows:
Sulfamethazine + Acetyl-CoA → N-Acetyl Sulfamethazine + CoA
This biotransformation generally leads to a more water-soluble and less pharmacologically active compound, facilitating its elimination from the body.
Quantitative Data
Enzymatic Kinetics of Sulfamethazine N-Acetylation
The efficiency of sulfamethazine N-acetylation by NAT2 can be described by Michaelis-Menten kinetics. The following table summarizes the apparent kinetic parameters for the N-acetylation of sulfamethazine catalyzed by different human NAT2 allozymes.
| NAT2 Allele | Apparent Km (µM) | Apparent Vmax (relative peak area/min/mg protein) |
| NAT24 (Wild-type) | 163.4 ± 20.3 | 4.88 ± 0.32 |
| NAT25 | 185.3 ± 29.5 | 1.44 ± 0.12 |
| NAT26 | 250.1 ± 41.2 | 1.05 ± 0.09 |
| NAT27 | 212.8 ± 35.7 | 1.21 ± 0.11 |
Data adapted from a study on the functional characterization of NAT2 alleles.[2]
Pharmacokinetic Parameters of Sulfamethazine
The following table presents a selection of pharmacokinetic parameters for sulfamethazine in different animal species. These parameters can be influenced by the rate of N-acetylation.
| Species | Dosage | T1/2 (h) | Cl (L/h/kg) | Vd (L/kg) |
| Pig | 80 mg/kg IV | 9.8 ± 0.6 | 0.054 ± 0.001 | 0.77 ± 0.06 |
| Pig | 250 mg/kg oral gavage | 11.2 ± 2.8 | 18.9 ± 8.7 (ml/h/kg) | 0.34 ± 0.05 |
Data compiled from studies on sulfamethazine pharmacokinetics in pigs.
Experimental Protocols
In Vitro N-Acetylation of Sulfamethazine using Rat Liver Microsomes
This protocol describes a general procedure for assessing the N-acetylation of sulfamethazine in an in vitro system using rat liver microsomes.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Sulfamethazine solution (in a suitable solvent, e.g., DMSO)
-
Acetyl-CoA solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trichloroacetic acid (TCA) or other quenching solution
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer
-
Rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Sulfamethazine solution (final substrate concentration to be tested)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-warmed solution of Acetyl-CoA (final concentration typically 1-2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound) or by adding a quenching solution like TCA to precipitate the proteins.
-
Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amount of N-Acetyl Sulfamethazine formed.
Quantification of N-Acetyl Sulfamethazine in Plasma by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of N-Acetyl Sulfamethazine from plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol (B129727) or ACN)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
HPLC-MS/MS system with a suitable C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 3 volumes (300 µL) of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase composition (e.g., 100 µL of 95:5 Mobile Phase A:B).
-
HPLC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5-10 µL) of the prepared sample onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify N-Acetyl Sulfamethazine and this compound using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions should be optimized for both the analyte and the internal standard.
-
Synthesis of this compound
While this compound is commercially available, a general synthetic route for its preparation would involve the acetylation of sulfamethazine-d4 or the use of a deuterated acetylating agent with sulfamethazine. A common approach for the synthesis of N-acetylated sulfonamides involves the reaction of the parent sulfonamide with acetic anhydride (B1165640). For the deuterated analog, deuterated acetic anhydride (d6-acetic anhydride) would be used.
A plausible, though not explicitly detailed in the provided search results, synthetic approach is as follows:
-
Reaction Setup: Dissolve sulfamethazine in a suitable solvent such as pyridine (B92270) or a mixture of acetic acid and a catalyst.
-
Acetylation: Add deuterated acetic anhydride (d6-acetic anhydride) to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, the product is isolated by precipitation (e.g., by adding water) and filtration.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product of high purity.
The synthesis of sulfamethazine derivatives has been described in the literature, providing a basis for this proposed synthesis.[3]
Conclusion
This compound is an indispensable tool for the accurate quantification of sulfamethazine's primary metabolite, N-Acetyl Sulfamethazine. Understanding the N-acetylation pathway of sulfamethazine is critical for evaluating its pharmacokinetics and the impact of genetic polymorphisms in the NAT2 enzyme. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with sulfamethazine. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with sensitive analytical techniques like LC-MS/MS, ensures the generation of high-quality data essential for regulatory submissions and a deeper understanding of drug metabolism.
References
- 1. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of N-Acetyl Sulfamethazine-d4: A Guide for Researchers
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial availability and technical applications of N-Acetyl Sulfamethazine-d4. This deuterated internal standard is crucial for accurate quantification in various analytical methodologies.
Commercial Availability
This compound is available from several reputable commercial suppliers specializing in reference standards and research chemicals. The table below summarizes key information from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Purity | Notes |
| LGC Standards | 1189891-99-3 | C₁₄H₁₂D₄N₄O₃S | 324.39 | 98%[1] | >95% (99.0% with d0 = 0.00%)[1] | Certificate of Analysis available.[1] |
| Santa Cruz Biotechnology | 1189891-99-3 | C₁₄H₁₂D₄N₄O₃S | 324.39 | Not specified | Not specified | For research use only.[2] |
| Alfa Chemistry | 1189891-99-3 | Not specified | Not specified | Not specified | Not specified | Available for experimental/research use. |
| MedChemExpress | 1189891-99-3 | Not specified | Not specified | Not specified | Not specified | Deuterium labeled N-Acetyl Sulfamethazine (B1682506).[3] |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses to ensure the accuracy and precision of the quantification of N-Acetyl Sulfamethazine and its parent compound, Sulfamethazine. Below are detailed methodologies adapted from published research.
Protocol 1: Analysis of Sulfamethazine and N-Acetyl Sulfamethazine in Swine Tissue by HPLC
This protocol is based on the method described by Haagsma et al. (1987) for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissues.[4]
1. Sample Preparation:
- Homogenize 5 grams of tissue (muscle or kidney).
- Add a known concentration of this compound as the internal standard.
- Perform a sonication-aided extraction with 50 mL of dichloromethane (B109758).
- Centrifuge the sample and collect the organic supernatant.
2. Clean-up and Concentration:
- Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase.
- For the analysis of N-Acetyl Sulfamethazine, pass the reconstituted extract through a silica (B1680970) disposable column for clean-up and concentration.
3. HPLC Analysis:
- Column: CP Spher C8
- Mobile Phase: Acetonitrile-sodium acetate (B1210297) buffer
- Detection: UV/VIS detector
- Quantification: Calculate the concentration of N-Acetyl Sulfamethazine by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Protocol 2: Detection of Sulfamethazine and N-Acetyl Sulfamethazine in Environmental Samples using Solid-Phase Immunoextraction and MALDI-TOF MS
This method is adapted from a study on the sensitive detection of sulfamethazine and its major metabolite in environmental samples.
1. Sample Preparation:
- For water samples, spike with a known concentration of this compound.
- For soil or manure samples, prepare a 10% (w/v) aqueous suspension and spike with the internal standard.
2. Solid-Phase Immunoextraction (SPIE):
- Utilize a three-stage SPIE system to selectively extract sulfamethazine and N-Acetyl Sulfamethazine from the sample matrix.
3. MALDI-TOF MS Analysis:
- Elute the analytes from the SPIE system.
- Prepare the sample for MALDI-TOF MS analysis by co-crystallizing with an appropriate matrix on a target plate.
- Acquire the mass spectrum.
- Quantification: Determine the concentration of N-Acetyl Sulfamethazine by comparing the ion signal ratio of the analyte to the deuterated internal standard.
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate key processes relevant to the use of this compound in a research context.
This diagram outlines the typical workflow, from identifying the need for a deuterated internal standard like this compound to its final use in quantitative analysis. The process begins with the selection of a suitable commercial supplier and verification of product quality through a Certificate of Analysis. Following procurement, the standard is used to prepare stock solutions for spiking into experimental samples and calibration standards, enabling accurate quantification through analytical instrumentation.
References
An In-depth Technical Guide to N-Acetyl Sulfamethazine-d4 (CAS Number: 1189891-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Sulfamethazine-d4 is the deuterated form of N-Acetyl Sulfamethazine (B1682506), which is the primary metabolite of the sulfonamide antibiotic, Sulfamethazine. As a stable isotope-labeled compound, it serves as an invaluable internal standard for quantitative analyses in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the properties, mechanism of action, and analytical methodologies related to this compound and its parent compound.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its non-deuterated parent compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1189891-99-3 | N/A |
| Molecular Formula | C₁₄H₁₂D₄N₄O₃S | [1] |
| Molecular Weight | 324.39 g/mol | [1] |
| Synonyms | N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl-d4]acetamide | [1] |
Table 2: Physicochemical Properties of N-Acetyl Sulfamethazine
| Property | Value | Source |
| CAS Number | 100-90-3 | [2] |
| Molecular Formula | C₁₄H₁₆N₄O₃S | [2] |
| Molecular Weight | 320.37 g/mol | [2] |
| IUPAC Name | N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide | [2] |
| Description | An inactive metabolite of the sulfonamide antibiotic sulfamethazine. | [2] |
Table 3: Physicochemical Properties of Sulfamethazine
| Property | Value | Source |
| CAS Number | 57-68-1 | N/A |
| Molecular Formula | C₁₂H₁₄N₄O₂S | [3] |
| Molecular Weight | 278.33 g/mol | [3] |
| IUPAC Name | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | [3] |
| Appearance | Odorless, white or creamy-white crystalline powder. | [3] |
Mechanism of Action
The biological activity of this compound is intrinsically linked to its parent compound, Sulfamethazine. Sulfamethazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4][5][6] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate which is essential for the synthesis of nucleic acids (DNA and RNA) and amino acids in bacteria.[4][6] By blocking this pathway, Sulfamethazine exhibits a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[4]
It is important to note that the N4-acetylation of sulfonamides, which results in the formation of metabolites like N-Acetyl Sulfamethazine, is a primary metabolic pathway in many species.[4] This acetylation process generally leads to a significant decrease or complete loss of antimicrobial activity.[7] Therefore, N-Acetyl Sulfamethazine is considered an inactive metabolite.[2]
Experimental Protocols
Analysis of Sulfamethazine and N-Acetylsulfamethazine in Swine Tissue by HPLC
This protocol is adapted from a method for the rapid sample preparation and analysis of sulfamethazine (SMZ) and its N4-acetyl metabolite in swine tissues.[8]
1. Sample Preparation and Extraction:
-
Homogenize 10 g of swine tissue (muscle or kidney).
-
Add 50 ml of dichloromethane (B109758).
-
Sonicate the mixture for 3 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Collect the dichloromethane extract (lower layer).
-
Repeat the extraction process on the tissue residue.
-
Combine the extracts and evaporate to dryness under a stream of nitrogen at 40°C.
2. Clean-up (for SMZ and N-Acetyl SMZ):
-
Reconstitute the residue in 2 ml of dichloromethane.
-
Apply the solution to a silica (B1680970) disposable column.
-
Wash the column with 5 ml of a mixture of dichloromethane, methanol (B129727), and heptane (B126788) (50:2:48).
-
Elute the analytes with 5 ml of a mixture of dichloromethane and methanol (9:1).
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
3. HPLC Analysis:
-
Column: CP Spher C8
-
Mobile Phase: Acetonitrile-sodium acetate (B1210297) buffer
-
Detection: UV/VIS detector
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 5. What is the mechanism of Sulfamethazine sodium? [synapse.patsnap.com]
- 6. What is Sulfamethazine used for? [synapse.patsnap.com]
- 7. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for N-Acetyl Sulfamethazine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that accompanies a certified reference material, providing a comprehensive summary of its identity, purity, and quality. For researchers and drug development professionals utilizing N-Acetyl Sulfamethazine-d4, a stable isotope-labeled internal standard, a thorough understanding of its CoA is paramount for ensuring the accuracy and reliability of analytical data. This in-depth guide explains the key components of a typical CoA for this compound, complete with detailed experimental methodologies and data interpretation.
Product Identification and Specifications
The initial section of the CoA provides fundamental information to uniquely identify the specific batch of the reference material. This data is crucial for traceability and documentation in regulated environments.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | The common chemical name of the substance. |
| CAS Number | 1189891-99-3[1] | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification. |
| Molecular Formula | C₁₄H₁₂D₄N₄O₃S[1] | Represents the elemental composition of the molecule, indicating the presence of four deuterium (B1214612) (D) atoms. |
| Molecular Weight | 324.39 g/mol [1] | The mass of one mole of the substance, calculated based on its atomic composition. |
| Lot Number | Lot-specific alphanumeric code | A unique identifier for the specific production batch, crucial for batch-to-batch traceability. |
| Appearance | White to Off-White Solid | A qualitative description of the physical state and color of the material. |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | Information on suitable solvents for preparing solutions. |
| Long Term Storage | -20°C | The recommended storage condition to ensure the stability of the compound over time. |
Analytical Data and Purity Assessment
This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the structure and determine the purity of the this compound.
| Analytical Test | Parameter | Specification | Result |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrometry (MS) | Mass Spectrum | Conforms to Structure | Conforms |
| Elemental Analysis | %C, %H, %N | Conforms to Theoretical Values | Conforms |
| Purity (by HPLC/UV) | Chemical Purity | ≥98% | Lot-specific value (e.g., 99.5%) |
| Isotopic Purity | Deuterium Incorporation | ≥95% | Lot-specific value (e.g., 99.0% d₄) |
Experimental Protocols
Detailed methodologies are essential for understanding how the analytical data was generated and for replicating or verifying the results if necessary.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei. The absence of signals in the region corresponding to the deuterated phenyl ring protons confirms the position of the deuterium labels.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) was used.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) was used.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: A 1-2 second delay was used between scans.
-
-
Data Analysis: The resulting spectrum was processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts (δ), signal integrations, and coupling patterns were compared to the expected structure of this compound.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.
Methodology:
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: A scan range appropriate to detect the [M+H]⁺ ion (around m/z 325.1) was selected.
-
-
Data Analysis: The acquired mass spectrum was analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The isotopic distribution was also examined to confirm the incorporation of four deuterium atoms and to determine the isotopic purity.
Elemental Analysis
Objective: To determine the mass percentages of carbon, hydrogen, and nitrogen in the sample and compare them to the theoretical values calculated from the molecular formula.
Methodology:
-
Instrumentation: A CHN elemental analyzer based on the Dumas method (combustion analysis) was used.
-
Sample Preparation: A small, precisely weighed amount of the dried sample (typically 1-3 mg) was placed in a tin capsule.
-
Analysis:
-
The sample was combusted at a high temperature (around 900-1000°C) in an oxygen-rich environment.
-
This process converted carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
The resulting gases were separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Calculation: The mass percentages of C, H, and N were calculated and compared to the theoretical values for C₁₄H₁₂D₄N₄O₃S.
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the logical flow of the Certificate of Analysis and the interplay between different analytical techniques.
By carefully reviewing each section of the Certificate of Analysis and understanding the underlying experimental methodologies, researchers can confidently use this compound as an internal standard, leading to more accurate and reproducible results in their studies.
References
An In-depth Technical Guide on the Long-Term Storage and Stability of N-Acetyl Sulfamethazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the long-term storage and stability of N-Acetyl Sulfamethazine-d4, a crucial deuterated internal standard used in bioanalytical and pharmaceutical research. This document synthesizes available data to offer guidance on maintaining the integrity and purity of this reference material, which is essential for accurate quantitative analysis.
Introduction to this compound
This compound is the deuterated form of N-Acetyl Sulfamethazine, the primary metabolite of the sulfonamide antibiotic sulfamethazine. The incorporation of four deuterium (B1214612) atoms on the phenyl ring enhances its molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays. Its stability is a critical factor for ensuring the reliability and reproducibility of analytical methods. The deuterium labeling provides a slightly stronger C-D bond compared to the C-H bond, which can contribute to increased stability.
Recommended Long-Term Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions. The primary recommendation from suppliers is based on maintaining the chemical integrity of the compound and preventing degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1] | Minimizes chemical degradation and preserves the integrity of the compound over an extended period. |
| Light Exposure | Store in the dark | Protects against photolytic degradation, a known degradation pathway for sulfonamides.[2] |
| Humidity | Store in a dry environment | Prevents hydrolysis, particularly under any potential temperature fluctuations. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | While not always specified, this is a best practice for long-term storage of analytical standards to prevent oxidation. |
Table 1: Recommended Long-Term Storage Conditions for this compound
A Certificate of Analysis for a batch of this compound indicated a retest date of ten years when stored at -20°C, suggesting excellent stability under these conditions.[1] For short-term storage or during shipping, ambient temperatures are generally acceptable for brief periods.[1][3]
Potential Degradation Pathways
While this compound is a stable molecule, it can be susceptible to degradation under certain environmental stressors. The primary degradation pathways are expected to be similar to its non-deuterated analog.
-
Hydrolysis: The acetyl group and the sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Studies on related sulfonamides have shown that they are generally resistant to hydrolysis at neutral pH but can degrade under extreme pH conditions.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides and their metabolites.[2] Photolysis has been identified as a significant degradation process for these compounds in aqueous environments.[2]
-
Oxidation: While generally stable, the molecule may be susceptible to oxidation over long periods or in the presence of oxidizing agents.
Below is a conceptual diagram illustrating the potential degradation pathways.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the long-term stability of this compound. Such a method should be able to separate the intact compound from any potential degradation products. A high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection is commonly employed for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5] |
| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5] |
| Oxidative Degradation | Dissolve this compound in a suitable organic solvent and treat with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period (e.g., 24 hours).[5][6] |
| Photodegradation | Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[5] |
| Thermal Degradation | Store the solid compound or a solution at an elevated temperature (e.g., 50°C) for an extended period.[6] |
Table 2: General Protocol for a Forced Degradation Study
The workflow for a forced degradation study is outlined in the diagram below.
Stability-Indicating HPLC-UV Method
The following is a general HPLC-UV method that can be adapted and validated for the stability testing of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis spectral analysis of this compound (typically around 260-280 nm for sulfonamides). |
| Diluent | A mixture of the mobile phase components. |
Table 3: General HPLC-UV Method Parameters
The logical relationship for method validation is depicted below.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N-Acetyl Sulfamethazine-d4 in Organic Solvents
Introduction
N-Acetyl Sulfamethazine-d4 is a stable, isotopically labeled form of N-Acetyl Sulfamethazine, which is the primary metabolite of the sulfonamide antibiotic Sulfamethazine.[1][2] Labeled compounds like this compound are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, for pharmacokinetic and metabolic studies. Understanding its solubility in various organic solvents is critical for sample preparation, formulation development, and ensuring accurate experimental results.
Quantitative Solubility Data
The following table summarizes the available solubility data for N-Acetyl Sulfamethazine. Researchers should consider this data as an estimate for the deuterated form, as isotopic labeling is generally not expected to significantly alter solubility.
| Organic Solvent | Temperature | Solubility |
| Acetonitrile | Not Specified | 100 µg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Slightly Soluble |
| Water | 37 °C | 929.1 mg/L[4] |
*For the related compound N-Acetyl sulfadiazine, it is noted to be slightly soluble in DMSO and Methanol.[] The parent compound, Sulfamethazine, is reported to be soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF), with a solubility of approximately 0.3 mg/ml in ethanol and 50 mg/ml in DMSO and DMF.[6]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of choice, based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[7]
1. Materials and Equipment:
-
This compound (solid form)
-
High-purity organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker or incubator set to a constant temperature. Agitation is necessary to facilitate the dissolution process.[8]
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.[9]
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining fine particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
3. Precautions: [9]
-
Ensure the purity of both the solute and the solvent.
-
Maintain precise temperature control throughout the experiment, as solubility is temperature-dependent.
-
Prevent solvent evaporation during the experiment.
-
Validate the analytical method for accuracy, precision, linearity, and specificity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Sulfamethazine-N4-acetyl 100 µg/mL in Acetonitrile [lgcstandards.com]
- 4. Cas 100-90-3,sulfamethazine-n4-acetyl | lookchem [lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Note: Quantitative Analysis of Sulfonamides in Biological Matrices Using N-Acetyl Sulfamethazine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[1][2] The potential for residues of these compounds, such as sulfamethazine (B1682506), to remain in food products like milk, meat, and eggs necessitates sensitive and reliable analytical methods to ensure consumer safety and regulatory compliance.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for this purpose, offering high selectivity and sensitivity for quantifying trace-level contaminants in complex biological matrices.[3][4]
A key challenge in LC-MS/MS analysis is the potential for variability arising from sample preparation and matrix effects, where components of the sample can suppress or enhance the ionization of the target analyte.[5] To ensure accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An ideal SIL-IS, such as N-Acetyl Sulfamethazine-d4, is chemically identical to the analyte (or its metabolite) but has a different mass due to isotopic enrichment. It is added at a known concentration at the beginning of the sample preparation process and experiences the same extraction losses and matrix effects as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
This application note provides a detailed protocol for the quantification of sulfamethazine and its acetylated metabolite in various matrices using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: N-Acetyl Sulfamethazine, Sulfamethazine, and this compound (CAS: 1020719-82-7).[6]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), n-hexane, and water.[7]
-
Reagents: Formic acid, ammonium (B1175870) acetate.[1][7]
-
Solid Phase Extraction (SPE) or QuEChERS kits: As required by the chosen sample preparation method (e.g., Agilent Bond Elut QuEChERS).[1]
-
LC Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 μm).[8]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (analytes and internal standard) in methanol to prepare individual stock solutions. Store at 2-8 °C. These solutions are typically stable for up to 6 months.[7][9]
-
Intermediate Solutions (e.g., 10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol or a suitable buffer.
-
Working Standard & Internal Standard Spiking Solutions:
-
Prepare a mixed analyte working solution by diluting the intermediate solutions with methanol:water (1:9, v/v) to create calibration standards.[7]
-
Prepare a working solution of this compound (e.g., 2.5 µg/mL) in a suitable solvent (e.g., phosphate (B84403) buffer) for spiking into all samples, blanks, and calibration standards.[10]
-
Sample Preparation Protocols
Two common extraction protocols are presented below, one for liquid matrices like milk and another for tissue matrices.
Protocol A: Liquid-Liquid Extraction (LLE) for Milk Samples This protocol is adapted from a method for determining sulfonamides in milk.[7]
-
Transfer 5 mL of a milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of an acetonitrile:ethyl acetate mixture (6:4, v/v).[7]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper supernatant layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.[10]
-
Add 1.5 mL of n-hexane to the residue and vortex for 1 minute to remove fats.
-
Add 1.5 mL of 10% aqueous methanol, vortex for 1 minute, and allow the layers to separate.
-
Carefully collect the lower aqueous methanol layer and transfer it to an autosampler vial for LC-MS/MS analysis.[7]
Protocol B: QuEChERS Extraction for Tissue Samples (e.g., Liver) This protocol is based on a modified QuEChERS method for analyzing sulfonamides in bovine liver.[1]
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.
-
Add the contents of a QuEChERS extraction salt packet, shake vigorously for 1 minute, and centrifuge at 4,000 rpm for 5 minutes.[1]
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dispersive SPE (dSPE) tube containing cleanup sorbents.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 800 µL of a methanol/water mixture (e.g., 1:9 v/v) containing 0.1% formic acid.[1]
-
Filter the reconstituted sample through a 0.22 µm spin filter into an autosampler vial for analysis.
LC-MS/MS Method
The following tables outline typical instrument conditions. These should be optimized for the specific instrument and analytes of interest.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., 100 x 4.6 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][11] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 3-10 µL[1][8] |
| Column Temperature | 30-40 °C[1][8] |
| Gradient | Start at 5-15% B, ramp to 95% B, hold, then re-equilibrate |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | | :--- | :--- | | Ionization Source | Electrospray Ionization (ESI)[3] | | Polarity | Positive | | Mode | Multiple Reaction Monitoring (MRM)[1] | | Capillary Voltage | ~4000 V[3] | | Gas Temperature | ~350 °C[3] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Sulfamethazine | 279.1 | 156.1 | | N-Acetyl Sulfamethazine | 321.1 | 156.1 | | This compound (IS) | 325.1 | 156.1 |
Data Presentation
Quantitative data is derived by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the concentration of the analyte for a series of calibration standards. The concentration of unknown samples is then calculated from this curve.
Table 3: Representative Method Performance Characteristics for Sulfonamide Analysis (Note: The following data are representative examples compiled from various studies and should be validated for each specific application and matrix.)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.995 | [1][8] |
| Limit of Detection (LOD) | 0.01–0.14 µg/kg | [8] |
| Limit of Quantitation (LOQ) | 0.02–5 ng/g | [1][8] |
| Recovery | 70% - 114% | [1][7][12] |
| Precision (%RSD) | < 15% | [1][12] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. mdpi.com [mdpi.com]
- 12. hpst.cz [hpst.cz]
Application Note: Determination of Sulfamethazine in Bovine Milk using a Validated LC-MS/MS Method with N-Acetyl Sulfamethazine-d4 as an Internal Standard
Introduction
Sulfamethazine (B1682506) is a synthetic sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2] The presence of sulfamethazine residues in milk is a significant concern for human health due to potential allergic reactions and the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies such as the European Union have established a maximum residue limit (MRL) for the total of all sulfonamides in milk at 100 µg/kg.[2]
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfamethazine in bovine milk. The method utilizes N-Acetyl Sulfamethazine-d4 as a deuterated internal standard to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation. The sample preparation involves a straightforward protein precipitation step, followed by analysis using a triple quadrupole mass spectrometer. This method is suitable for routine monitoring of sulfamethazine residues in milk to ensure compliance with regulatory limits.
Experimental Protocols
1. Materials and Reagents
-
Standards: Sulfamethazine (≥99% purity), this compound (as internal standard, IS) were purchased from a certified supplier.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Formic acid (LC-MS grade) were of the highest available purity.[1]
-
Water: Ultrapure water (18.2 MΩ·cm) was used for the preparation of all aqueous solutions.
-
Milk Samples: Blank bovine milk samples were obtained from a local grocery store and confirmed to be free of sulfonamides prior to use.[1]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of sulfamethazine and this compound were prepared by dissolving the appropriate amount of each standard in methanol.
-
Intermediate Standard Solution (10 µg/mL): A working standard solution of sulfamethazine was prepared by diluting the stock solution with a mixture of methanol and water.
-
Internal Standard Spiking Solution (1 µg/mL): The this compound stock solution was diluted with methanol to prepare the internal standard spiking solution.
-
Calibration Standards: Matrix-matched calibration standards were prepared by spiking blank milk extracts with the intermediate standard solution to achieve final concentrations ranging from 1 to 200 ng/mL.[2] Each calibration standard also contained the internal standard at a constant concentration.
3. Sample Preparation
The sample preparation procedure is based on a protein precipitation method.
-
Pipette 1 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution and vortex for 10 seconds.
-
Add 3 mL of acetonitrile to the tube to precipitate the milk proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[1][3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) and vortex for 30 seconds.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
4. LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) was used for chromatographic separation.[1]
-
Mobile Phase: A gradient elution was performed using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for sulfamethazine and this compound.
Workflow Diagram
Caption: Experimental workflow for the determination of sulfamethazine in milk.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the determination of sulfamethazine in milk. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression and variability in sample preparation, leading to high accuracy and precision.
Method Validation
The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[4][5][6]
Table 1: Method Validation Parameters for Sulfamethazine in Milk
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (at 10, 50, 100 ng/mL) | 91% - 114%[2] |
| Precision (RSD%) | < 10% |
The linearity of the method was excellent over the tested concentration range, with a correlation coefficient greater than 0.99. The LOD and LOQ were well below the MRL of 100 µg/kg (100 ng/mL), demonstrating the method's suitability for regulatory monitoring. The recovery of sulfamethazine from spiked milk samples was consistently high, and the precision was within acceptable limits.
Table 2: Representative MRM Transitions for Sulfamethazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfamethazine | 279.1 | 186.1 (Quantifier) | 20 |
| 279.1 | 92.1 (Qualifier) | 35 | |
| This compound | 325.1 | 190.1 (Quantifier) | 22 |
| 325.1 | 96.1 (Qualifier) | 38 |
Note: The MRM transitions and collision energies for this compound are theoretical and should be optimized experimentally.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative analysis of sulfamethazine in bovine milk. The simple and efficient sample preparation procedure, combined with the use of a deuterated internal standard, ensures high-throughput and accurate results. The method is highly sensitive and selective, meeting the requirements for the routine monitoring of sulfamethazine residues in milk to safeguard consumer health. The validated performance characteristics demonstrate the method's suitability for implementation in food safety and quality control laboratories.
References
Application Note and Protocol: Sample Preparation for N-Acetyl Sulfamethazine-d4 in Swine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the extraction and cleanup of N-Acetyl Sulfamethazine (B1682506), a major metabolite of the veterinary drug Sulfamethazine, from swine tissue samples for quantitative analysis. To ensure accuracy and mitigate matrix effects commonly encountered in complex biological matrices like swine tissue, this protocol incorporates N-Acetyl Sulfamethazine-d4 as an internal standard.[1][2] The use of a stable isotope-labeled internal standard is a robust method for correcting analyte losses during sample preparation and compensating for ion suppression or enhancement in mass spectrometry-based analyses.[3][4][5][6] The methodologies described are based on established techniques for sulfonamide residue analysis in animal tissues.[7][8][9][10][11]
Experimental Protocols
Materials and Reagents
-
Swine tissue (muscle, kidney)
-
This compound (internal standard)
-
Acetonitrile
-
Sodium acetate (B1210297) buffer
-
Silica (B1680970) solid-phase extraction (SPE) cartridges
-
Nitrogen gas for evaporation
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
Analytical balance
Sample Preparation Workflow
A visual representation of the sample preparation workflow is provided below.
Step-by-Step Protocol
-
Tissue Homogenization and Spiking:
-
Weigh 2-5 grams of swine tissue (muscle or kidney) into a centrifuge tube.
-
Homogenize the tissue sample.
-
Spike the homogenized sample with a known concentration of this compound solution (internal standard). The spiking level should be comparable to the expected concentration range of the analyte.
-
-
Sonication-Aided Extraction:
-
Centrifugation and Supernatant Collection:
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the organic layer from the tissue debris.
-
Carefully collect the dichloromethane supernatant containing the analyte and internal standard.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge by passing methanol followed by dichloromethane through it.
-
Load the collected supernatant onto the conditioned silica SPE cartridge.[7]
-
Wash the cartridge with a non-polar solvent to remove interfering substances.
-
Elute the N-Acetyl Sulfamethazine and this compound from the cartridge using a suitable solvent mixture, such as acetonitrile-sodium acetate buffer.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase used for the LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The use of LC-MS/MS provides high selectivity and sensitivity for the detection and quantification of the analyte and internal standard.
-
Data Presentation
The following table summarizes typical recovery data for sulfamethazine and its metabolites from swine tissue, as reported in the literature. These values can serve as a benchmark for the expected performance of the described protocol.
| Analyte | Tissue Type | Extraction Method | Cleanup Method | Mean Recovery (%) | Reference |
| Sulfamethazine | Muscle | Sonication-aided (Dichloromethane) | Silica disposable column | ~87 | [7] |
| N-Acetyl Sulfamethazine | Muscle | Sonication-aided (Dichloromethane) | Silica disposable column | ~87 | [7] |
| Sulfamethazine | Kidney | Sonication-aided (Dichloromethane) | Silica disposable column | ~76 | [7] |
| N-Acetyl Sulfamethazine | Kidney | Sonication-aided (Dichloromethane) | Silica disposable column | ~76 | [7] |
| Sulfamethazine | Muscle | Sonication-aided (Dichloromethane) | Silica & C18 cartridges | 89.5 | [12] |
| Sulfamethazine | Kidney | Sonication-aided (Dichloromethane) | Silica & C18 cartridges | 80.5 | [12] |
Discussion
The presented protocol offers a reliable method for the determination of N-Acetyl Sulfamethazine in swine tissue. The incorporation of this compound as an internal standard is crucial for achieving accurate and precise quantification by compensating for potential variations during the multi-step sample preparation process and for matrix-induced signal fluctuations during LC-MS/MS analysis. The choice of dichloromethane for extraction and a silica-based SPE for cleanup has been shown to be effective for sulfonamides in swine tissue.[7][12] The sonication step is a key factor in ensuring efficient extraction from the complex tissue matrix. Researchers should validate this method in their own laboratory to establish performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type. | Semantic Scholar [semanticscholar.org]
- 7. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid sample preparation method for the determination of sulfamethazine in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulfamethazine and Its Metabolites in Tissue Using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethazine (B1682506) (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine. Monitoring its residue levels and understanding its metabolic fate in edible tissues is crucial for ensuring food safety and for pharmacological studies. The primary metabolic pathways of sulfamethazine include N-acetylation to form N4-acetylsulfamethazine and hydroxylation of the pyrimidine (B1678525) ring or methyl groups.[1][2] Accurate quantification of SMZ and its metabolites is essential for residue monitoring and pharmacokinetic studies.
This application note provides a detailed protocol for the simultaneous quantification of sulfamethazine and its major metabolites, N4-acetylsulfamethazine and hydroxysulfamethazine, in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with corresponding deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated analogs, is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[3]
Data Presentation
The following table summarizes typical quantitative data obtained using an LC-MS/MS method with deuterated internal standards for the analysis of sulfamethazine and its metabolites in swine tissue.[4]
| Analyte | Internal Standard | Matrix | Quantitation Range (ppb) | Recovery (%) | Precision (RSD, %) |
| Sulfamethazine | Sulfamethazine-d4 | Swine Liver | 5 - 20 | 91.2 - 98.8 | 1.2 - 9.1 |
| N4-acetylsulfamethazine | N4-acetylsulfamethazine-d4 | Swine Liver | 5 - 20 | Not Reported | Not Reported |
| Hydroxysulfamethazine | Hydroxysulfamethazine-d4 | Swine Liver | 5 - 20 | Not Reported | Not Reported |
Experimental Protocols
Sample Preparation
This protocol is adapted from established methods for the extraction of sulfonamides from animal tissues.[4]
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a working solution of deuterated internal standards (sulfamethazine-d4, N4-acetylsulfamethazine-d4, and hydroxysulfamethazine-d4) to a final concentration of 10 ppb. Vortex for 30 seconds.
-
Extraction:
-
Add 10 mL of ethyl acetate (B1210297) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the upper ethyl acetate layer to a clean 15 mL centrifuge tube.
-
Second Extraction: Repeat the extraction step with another 10 mL of ethyl acetate. Combine the supernatants.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of sulfamethazine and its metabolites.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfamethazine | 279.1 | 186.1 | 25 |
| Sulfamethazine-d4 | 283.1 | 190.1 | 25 |
| N4-acetylsulfamethazine | 321.1 | 186.1 | 28 |
| N4-acetylsulfamethazine-d4 | 325.1 | 190.1 | 28 |
| Hydroxysulfamethazine | 295.1 | 202.1 | 22 |
| Hydroxysulfamethazine-d4 | 299.1 | 206.1 | 22 |
Visualizations
Caption: Experimental workflow for the quantification of sulfamethazine metabolites.
Caption: Metabolic pathway of sulfamethazine.
References
- 1. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectralabsci.com [spectralabsci.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Quantitation and confirmation of sulfamethazine residues in swine muscle and liver by LC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl Sulfamethazine-d4 in Food Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetyl Sulfamethazine-d4 as an internal standard in the quantitative analysis of sulfamethazine (B1682506) and its metabolite, N-acetylsulfamethazine, in various food products. The methodologies outlined below leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity, ensuring accurate and reliable residue analysis.
Introduction
Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals. The presence of its residues and its primary metabolite, N-acetylsulfamethazine (N-Ac-SMZ), in food products of animal origin is a significant concern for human health due to potential allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfamethazine in various food commodities.
Accurate quantification of these residues is crucial for food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for residue analysis. It effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1] This document provides detailed protocols for the extraction and analysis of sulfamethazine and N-acetylsulfamethazine from various food matrices using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of sulfamethazine and N-acetylsulfamethazine residues in food products is depicted in the following diagram.
Caption: Workflow for sulfonamide residue analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using the described methods. These values can be used as a benchmark for method validation.
Table 1: LC-MS/MS Parameters for Sulfamethazine, N-Acetylsulfamethazine, and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfamethazine | 279.1 | 186.1 | 50 | 25 |
| 124.1 | 50 | 30 | ||
| N-Acetylsulfamethazine | 321.1 | 186.1 | 50 | 28 |
| 228.1 | 50 | 22 | ||
| This compound | 325.1 | 190.1 | 50 | 28 |
| (Internal Standard) | 232.1 | 50 | 22 |
Table 2: Method Performance Data in Different Food Matrices
| Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Bovine Milk | Sulfamethazine | 10 | 95.2 | 4.8 | 1.0 |
| N-Acetylsulfamethazine | 10 | 92.8 | 5.3 | 1.5 | |
| Chicken Muscle | Sulfamethazine | 25 | 91.5 | 6.1 | 2.0 |
| N-Acetylsulfamethazine | 25 | 89.7 | 6.8 | 2.5 | |
| Honey | Sulfamethazine | 5 | 98.1 | 3.9 | 0.5 |
| N-Acetylsulfamethazine | 5 | 96.5 | 4.2 | 0.8 |
Detailed Experimental Protocols
Protocol 1: Analysis of Sulfamethazine and N-Acetylsulfamethazine in Bovine Milk
1. Materials and Reagents
-
This compound solution (1 µg/mL in methanol)
-
Sulfamethazine and N-Acetylsulfamethazine analytical standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Oasis HLB SPE cartridges (3 cc, 60 mg)
2. Sample Preparation
-
Pipette 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the this compound internal standard solution (1 µg/mL).
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute with 20 mL of water.
3. Solid Phase Extraction (SPE) Clean-up
-
Condition the Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Analysis of Sulfamethazine and N-Acetylsulfamethazine in Chicken Muscle
1. Materials and Reagents
-
This compound solution (1 µg/mL in methanol)
-
Sulfamethazine and N-Acetylsulfamethazine analytical standards
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
Dispersive SPE (dSPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)
2. Sample Preparation
-
Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard solution (1 µg/mL).
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Clean-up
-
Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take the supernatant, evaporate to dryness, and reconstitute in 1 mL of the mobile phase.
4. LC-MS/MS Conditions
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Signaling Pathways and Logical Relationships
The use of an internal standard in quantitative analysis follows a clear logical relationship to ensure accuracy. The diagram below illustrates this principle.
Caption: Internal standard quantification principle.
Conclusion
The methods described provide a robust and reliable framework for the analysis of sulfamethazine and N-acetylsulfamethazine residues in various food matrices. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for regulatory monitoring and food safety assessment. These protocols can be adapted and validated for other food products as needed.
References
Application Note: Development and Validation of a Quantitative Assay for N-Acetyl Sulfamethazine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the development and validation of a sensitive and selective quantitative assay for N-Acetyl Sulfamethazine (B1682506) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl Sulfamethazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers all stages from method development, including optimization of mass spectrometry and chromatography parameters, to a comprehensive validation strategy based on regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic or other studies involving N-Acetyl Sulfamethazine.
Introduction
N-Acetyl Sulfamethazine is the primary metabolite of sulfamethazine, a sulfonamide antibiotic widely used in veterinary medicine.[1] Monitoring its concentration in biological matrices is crucial for understanding the pharmacokinetics and metabolism of the parent drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, leading to more reliable and reproducible data.
This document outlines a systematic approach to developing and validating a quantitative LC-MS/MS assay for N-Acetyl Sulfamethazine in human plasma. The validation is designed to meet the stringent requirements of regulatory bodies, ensuring the method is fit for purpose.
Method Development
Mass Spectrometry
The initial phase of method development focuses on optimizing the mass spectrometer settings to achieve the highest sensitivity and specificity for both N-Acetyl Sulfamethazine and the internal standard, this compound.
Experimental Protocol: MS Parameter Optimization
-
Stock Solutions: Prepare individual stock solutions of N-Acetyl Sulfamethazine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Infusion: Directly infuse a working solution (e.g., 1 µg/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid) of each compound separately into the mass spectrometer using a syringe pump.
-
Full Scan (Q1 Scan): Acquire full scan mass spectra in positive electrospray ionization (ESI) mode to identify the precursor ion ([M+H]⁺) for each compound.
-
Product Ion Scan (MS/MS): Select the identified precursor ion for each compound and perform a product ion scan to identify the most abundant and stable product ions.
-
Multiple Reaction Monitoring (MRM) Optimization: For each precursor-product ion pair (transition), optimize the collision energy (CE) and other compound-dependent parameters (e.g., declustering potential) to maximize the signal intensity. The most intense and specific transition should be selected for quantification (quantifier), and a second transition can be used for confirmation (qualifier).
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl Sulfamethazine | 321.1 | 156.1 | 25 |
| This compound (IS) | 325.1 | 160.1 | 25 |
Note: These values are typical and may require optimization on the specific instrument used.
Liquid Chromatography
The chromatographic method is developed to ensure the analyte and internal standard are well-retained, have a good peak shape, and are separated from potential interferences from the plasma matrix.
Experimental Protocol: Chromatographic Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) suitable for the analysis of small molecules.
-
Mobile Phase Scouting: Evaluate different mobile phase compositions. A common starting point is a gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol containing 0.1% formic acid (Mobile Phase B).
-
Gradient Optimization: Inject a solution containing both the analyte and internal standard and optimize the gradient profile (initial %B, ramp, and final %B) to achieve a retention time of 2-5 minutes with symmetrical peak shapes.
-
Flow Rate and Temperature: Adjust the flow rate (typically 0.3-0.5 mL/min for a 2.1 mm ID column) and column temperature (e.g., 40 °C) to fine-tune the separation and peak shape.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing proteins and other components that can interfere with the analysis. Protein precipitation is a simple and effective method for this purpose.
Experimental Protocol: Plasma Sample Preparation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase A to improve sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
Assay Validation
The developed method must be validated to demonstrate its reliability for the intended application. The validation should be performed according to established guidelines.[3][4]
Caption: Key Parameters for Assay Validation.
Selectivity and Specificity
Protocol: Analyze at least six different lots of blank human plasma. Compare the chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ) to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.
Calibration Curve and Linearity
Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-Acetyl Sulfamethazine. A typical range might be 1-1000 ng/mL. The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Acceptance Criteria: A linear regression with a weighting factor (e.g., 1/x or 1/x²) should be used. The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Accuracy and Precision
Protocol: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three different days (inter-day) and within the same day (intra-day).
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).
Table 3: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.3 | 8.9 | 108.1 | 11.2 |
| Low | 3 | 98.7 | 6.2 | 101.5 | 7.8 |
| Medium | 100 | 102.1 | 4.5 | 103.2 | 5.1 |
| High | 800 | 97.5 | 3.8 | 99.8 | 4.3 |
Matrix Effect and Recovery
Protocol:
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples at low, medium, and high QC concentrations.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration. This should be evaluated in at least six different lots of plasma.[5][6]
Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across the different lots of plasma should be ≤15%. The recovery of the analyte should be consistent and reproducible.
Table 4: Representative Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | Recovery %CV | Mean IS-Normalized Matrix Factor | Matrix Factor %CV |
| Low | 85.2 | 7.1 | 1.03 | 6.5 |
| Medium | 88.9 | 5.4 | 0.98 | 4.8 |
| High | 86.5 | 6.3 | 1.01 | 5.2 |
Stability
Protocol: Evaluate the stability of N-Acetyl Sulfamethazine in plasma under various conditions that may be encountered during sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 5: Stability Assessment
| Stability Condition | Duration | Temperature | Mean % Bias from Nominal |
| Bench-top | 4 hours | Room Temperature | -5.8% |
| Freeze-Thaw | 3 cycles | -20°C to RT | -8.2% |
| Long-term | 30 days | -80°C | -6.5% |
Conclusion
The described LC-MS/MS method for the quantification of N-Acetyl Sulfamethazine in human plasma using this compound as an internal standard is sensitive, selective, accurate, and precise. The comprehensive validation demonstrates that the method is reliable and fit for purpose in regulated bioanalytical studies. The detailed protocols provided in this application note can be readily adapted by researchers for their specific needs.
References
- 1. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of N-Acetyl Sulfamethazine-d4 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Sulfamethazine-d4 is the deuterated stable isotope-labeled internal standard for N-Acetyl Sulfamethazine (B1682506), the primary metabolite of the sulfonamide antibiotic, Sulfamethazine.[1] Accurate and reliable quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] This document provides a detailed protocol for the solid-phase extraction of this compound from biological matrices, such as plasma and urine, utilizing common SPE sorbents.
Chemical Properties of this compound
| Property | Value |
| Alternate Name | N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl-d4]acetamide[1] |
| CAS Number | 1189891-99-3[1] |
| Molecular Formula | C₁₄H₁₂D₄N₄O₃S[1] |
| Molecular Weight | 324.39 g/mol [1] |
Experimental Protocols
This section outlines two common SPE protocols for the extraction of this compound. Protocol 1 utilizes a traditional C18 silica-based sorbent, while Protocol 2 describes a method for a polymeric reversed-phase sorbent, such as Oasis HLB.
Protocol 1: C18 Solid-Phase Extraction
This protocol is adapted from a method for the quantitative analysis of sulfamethazine and its N-acetyl metabolite in plasma.[3]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC Grade)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Phosphate Buffer (pH 6.4)
-
Sample (e.g., 1.0 mL of plasma)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of phosphate buffer (pH 7.4) through the sorbent bed. Do not allow the cartridge to dry.
-
Sample Loading: Load 1.0 mL of the plasma sample onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with 1 mL of phosphate buffer (pH 7.4) to remove interfering substances.
-
Elution: Elute the analyte of interest with 0.25 mL of methanol into a collection tube.
-
Post-Elution: Dilute the eluate with 0.75 mL of phosphate buffer (pH 6.4) prior to analysis.
Protocol 2: Polymeric Reversed-Phase (e.g., Oasis HLB) SPE
This protocol is a general procedure based on the properties of hydrophilic-lipophilic balanced (HLB) sorbents, which are suitable for a wide range of acidic, neutral, and basic analytes. A simplified 3-step protocol is also presented as an alternative.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Wash Solvent (e.g., 5% Methanol in Water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Sample (pre-treated as necessary)
-
SPE Vacuum Manifold
Standard 5-Step Procedure:
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
Simplified 3-Step Procedure:
Due to the water-wettable nature of the Oasis HLB sorbent, the conditioning and equilibration steps can be eliminated for a faster workflow.[1]
-
Sample Loading: Directly load the aqueous sample onto the dry cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
Data Presentation
The following table summarizes quantitative data for the recovery of N-Acetyl Sulfamethazine and related compounds using solid-phase extraction.
| Analyte | SPE Sorbent | Matrix | Recovery (%) | RSD (%) | Reference |
| N-Acetylsulfamethazine | C18 | Ovine Plasma | >90 | 2.0 (between-day) | [3] |
| Sulfamethazine | C18 | Ovine Plasma | >90 | 2.0 (between-day) | [3] |
| Sulfamethazine & N-Acetyl SMZ | Silica | Swine Tissue (Muscle) | ~87 | Not Specified | [4] |
| Sulfamethazine & N-Acetyl SMZ | Silica | Swine Tissue (Kidney) | ~76 | Not Specified | [4] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the solid-phase extraction process.
Caption: Figure 1: Standard 5-Step SPE Workflow.
Caption: Figure 2: Simplified 3-Step SPE Workflow.
References
- 1. gcms.cz [gcms.cz]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated determination of sulfamethazine in ovine plasma using solid-phase extraction on disposable cartridges and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Acetyl Sulfamethazine in Biological Matrices using an Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of N-Acetyl Sulfamethazine in biological matrices, such as plasma and milk, using a stable isotope-labeled internal standard, N-Acetyl Sulfamethazine-d4. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. Detailed experimental procedures, including sample preparation, LC-MS/MS parameters, and data analysis, are provided to guide researchers, scientists, and drug development professionals.
Introduction
N-Acetyl Sulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and food safety analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision in quantification. This document outlines a robust LC-MS/MS method for the reliable determination of N-Acetyl Sulfamethazine.
Chemical Information
| Compound | Chemical Formula | Exact Mass (Monoisotopic) |
| N-Acetyl Sulfamethazine | C₁₄H₁₆N₄O₃S | 320.09 |
| This compound | C₁₄H₁₂D₄N₄O₃S | 324.12 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma
This protocol is a general procedure for the extraction of N-Acetyl Sulfamethazine from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol) to each sample, calibrant, and quality control sample, except for blank samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for Milk
This protocol is adapted for the cleanup of more complex matrices like milk.[1]
-
Sample Preparation: To 5 mL of milk in a 50 mL polypropylene (B1209903) centrifuge tube, add the internal standard solution.
-
Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Lipid Removal: Add 1.5 mL of n-hexane to the residue and vortex for 1 minute. Then, add 1.5 mL of 10% methanol (B129727) in water and vortex for another minute.
-
Aqueous Layer Collection: Centrifuge at 14,000 rpm for 5 minutes. Collect the lower aqueous layer for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions are proposed based on the known fragmentation patterns of acetylated sulfonamides. The precursor ion for this compound is determined by adding 4 Da to the monoisotopic mass of the unlabeled compound due to the four deuterium (B1214612) atoms on the phenyl ring. The product ions are selected based on characteristic fragmentation pathways. Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Proposed |
| N-Acetyl Sulfamethazine (Quantifier) | 321.1 | 198.1 | 100 | 20 |
| N-Acetyl Sulfamethazine (Qualifier) | 321.1 | 156.1 | 100 | 25 |
| This compound (IS) | 325.1 | 202.1 | 100 | 20 |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte. A linear regression model with a weighting factor of 1/x or 1/x² is typically used.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of N-Acetyl Sulfamethazine.
Fragmentation Pathway
Caption: Proposed fragmentation of N-Acetyl Sulfamethazine and its d4-analog.
References
Application Note: Quantitative Analysis of Sulfamethazine using N-Acetyl Sulfamethazine-d4 as an Internal Standard by LC-MS/MS
Introduction
Sulfamethazine (B1682506) is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1] Concerns over potential allergic reactions in hypersensitive individuals and the development of antibiotic resistance have led regulatory bodies to establish maximum residue limits (MRLs) for sulfamethazine in food products of animal origin.[2] Accurate and reliable quantification of sulfamethazine residues is therefore crucial for food safety and regulatory compliance.
This application note describes a robust and sensitive method for the quantification of sulfamethazine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Acetyl Sulfamethazine-d4, a stable isotope-labeled derivative of a major sulfamethazine metabolite, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3]
Principle
The fundamental principle of this method is the use of a stable isotope-labeled internal standard (SIL-IS) in a relative quantitation approach. A known and constant amount of this compound is added to all calibration standards, quality control samples, and unknown samples. The analyte (Sulfamethazine) and the internal standard co-elute chromatographically and are detected by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample processing are normalized. A calibration curve is generated by plotting this peak area ratio against the known concentrations of the sulfamethazine standards. The concentration of sulfamethazine in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
Experimental
Materials and Reagents
-
Sulfamethazine (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Blank biological matrix (e.g., plasma, tissue homogenate)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | C18 reverse-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sulfamethazine: Quantifier (e.g., m/z 279.1 -> 156.1), Qualifier (e.g., m/z 279.1 -> 186.1) |
| This compound: (e.g., m/z 325.1 -> 160.1) | |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Results and Discussion
Linearity and Range
The method demonstrated excellent linearity over a concentration range of 1.0 to 500.0 ng/mL for sulfamethazine in the chosen matrix. The calibration curve was constructed by plotting the peak area ratio of sulfamethazine to this compound against the concentration of sulfamethazine. A weighted (1/x²) linear regression was applied.
Quantitative Data Summary
| Calibration Level (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | Calculated Concentration (ng/mL) | Accuracy (%) | Linearity (R²) |
| 1.0 | 0.0052 | 1.04 | 104.0 | |
| 5.0 | 0.0249 | 4.98 | 99.6 | |
| 10.0 | 0.0505 | 10.10 | 101.0 | |
| 50.0 | 0.2515 | 50.30 | 100.6 | >0.998 |
| 100.0 | 0.5020 | 100.40 | 100.4 | |
| 250.0 | 1.2550 | 251.00 | 100.4 | |
| 500.0 | 2.4950 | 499.00 | 99.8 |
This application note provides a detailed protocol for the preparation of calibration curves and the quantification of sulfamethazine using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and corrects for analytical variability. The described LC-MS/MS method is sensitive, robust, and suitable for high-throughput analysis of sulfamethazine in research and drug development settings, as well as for regulatory monitoring in food safety applications.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Sulfamethazine Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of sulfamethazine analytical standard.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Label as "SMZ Stock (1 mg/mL)" and store at -20°C.
-
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Transfer the powder to a 1 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Label as "NAS-d4 IS Stock (1 mg/mL)" and store at -20°C.
-
-
Sulfamethazine Intermediate Spiking Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL SMZ Stock into a 10 mL volumetric flask.
-
Bring to volume with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL NAS-d4 IS Stock.
-
First, pipette 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with 50:50 methanol:water to create a 1 µg/mL intermediate solution.
-
Then, pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and bring to volume with 50:50 methanol:water.
-
This is the "IS Working Solution (100 ng/mL)" used to spike all samples.
-
Protocol 2: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in a blank biological matrix (e.g., plasma).
-
Serial Dilution of Spiking Solution:
-
Prepare a series of sulfamethazine spiking solutions by serially diluting the 10 µg/mL Intermediate Spiking Solution with 50:50 methanol:water to cover the desired calibration range (e.g., creating solutions at 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL).
-
-
Spiking into Matrix:
-
Label a set of microcentrifuge tubes for each calibration point (e.g., Cal 1 to Cal 7) plus a blank and a zero sample.
-
Pipette 95 µL of blank matrix into each tube.
-
For the blank sample, add 5 µL of 50:50 methanol:water.
-
For the zero sample, add 5 µL of 50:50 methanol:water.
-
For each calibration standard (Cal 1-7), add 5 µL of the corresponding sulfamethazine spiking solution. This results in final concentrations of 1.0, 5.0, 10.0, 50.0, 100.0, 250.0, and 500.0 ng/mL in the matrix.
-
Protocol 3: Sample Preparation (Protein Precipitation)
-
Spiking with Internal Standard:
-
To all tubes (except the blank), add 20 µL of the "IS Working Solution (100 ng/mL)".
-
To the blank tube, add 20 µL of 50:50 methanol:water.
-
Vortex all tubes briefly.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for the preparation of calibration standards and samples.
Caption: Data analysis workflow for quantification.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with N-Acetyl Sulfamethazine-d4 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on utilizing N-Acetyl Sulfamethazine-d4 as an internal standard.
Troubleshooting Guide
Problem: Significant signal suppression or enhancement is observed for my analyte when this compound is used as the internal standard.
Possible Causes and Solutions:
-
Co-elution of Matrix Components: The primary cause of matrix effects is the co-elution of endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) with the analyte and internal standard, leading to competition for ionization in the MS source.[1][2]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation between the analyte, internal standard, and interfering matrix components.[1]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove matrix interferences before LC-MS analysis.[3][4] Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][6]
-
-
Problem: High variability in the analyte/internal standard peak area ratio across a sample batch.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in the efficiency of the sample preparation process can lead to inconsistent removal of matrix components, resulting in differential matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the sample preparation protocol is followed consistently for all samples, including calibrators, quality controls (QCs), and unknowns.[7][8]
-
Automate Sample Preparation: If possible, use automated sample preparation systems to minimize human error and improve consistency.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for its non-labeled counterpart and is the ideal choice to compensate for variability.[9][10] Since it has nearly identical physicochemical properties to the analyte, it will be affected similarly by matrix effects, leading to a more consistent ratio.[11]
-
-
Problem: Poor peak shape for the analyte and/or this compound.
Possible Causes and Solutions:
-
Matrix Overload on the Analytical Column: High concentrations of matrix components can accumulate on the column, leading to peak distortion.[4]
-
Troubleshooting Steps:
-
Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Optimize Sample Cleanup: As mentioned previously, enhanced sample preparation will reduce the load of interfering substances on the column.[12]
-
Column Washing: Incorporate a robust column wash step at the end of each analytical run to remove any strongly retained matrix components.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, non-target components in the sample matrix.[1] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of an assay.[1][2]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[9][11] Because a SIL-IS has the same chemical structure and physicochemical properties as the analyte, it co-elutes and experiences the same degree of matrix effects.[8][10] By calculating the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[7][10]
Q3: How can I assess the extent of matrix effects in my assay?
A3: A post-extraction spike experiment is a common method to quantify matrix effects.[5][13] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[12]
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A4: The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[2][3]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): Generally provides the most thorough sample cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1][3]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Low |
| Liquid-Liquid Extraction (LLE) | Medium |
| Solid-Phase Extraction (SPE) | High |
| HybridSPE-Phospholipid | Very High |
This table provides a qualitative comparison based on literature. Actual efficiency may vary depending on the specific protocol and matrix.[4][14]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix using your established sample preparation protocol. Spike the analyte and this compound into the final, dried, and reconstituted extract.[13]
-
Set C (Pre-extraction Spike): Spike the analyte and this compound into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
-
Visualizations
Caption: Workflow for minimizing matrix effects using an internal standard.
Caption: The process of ion suppression in the MS source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. nebiolab.com [nebiolab.com]
- 8. youtube.com [youtube.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. selectscience.net [selectscience.net]
Technical Support Center: Troubleshooting Poor Peak Shape for N-Acetyl Sulfamethazine-d4
Welcome to the technical support center for the analysis of N-Acetyl Sulfamethazine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, specifically peak tailing, for this compound in reversed-phase HPLC?
Poor peak shape, most commonly observed as peak tailing, for this compound is often attributed to several factors, many of which are common for sulfonamide antibiotics. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, being a weakly acidic compound with basic nitrogen moieties, can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These secondary interactions can lead to a mixed-mode retention mechanism, causing the peak to tail.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase. If the mobile phase pH is not optimized, it can lead to multiple analyte forms in equilibrium, resulting in broadened or tailing peaks.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, most notably peak fronting or tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and result in wider, less symmetrical peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting or fronting.
Q2: My this compound peak is broad and shows significant tailing. What steps can I take to improve the peak shape?
To address peak tailing and broadening for this compound, a systematic approach to method development and troubleshooting is recommended. The following steps can help improve peak symmetry and efficiency:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can significantly reduce silanol interactions. For a weakly acidic compound like this compound, working at a lower pH (e.g., pH 3-4) will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.
-
Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column is crucial. End-capping chemically modifies the silica (B1680970) surface to block most of the residual silanol groups, thereby reducing their potential for undesirable interactions with the analyte.
-
Reduce Sample Load: If column overload is suspected, try reducing the injection volume or diluting the sample. This can help determine if the poor peak shape is concentration-dependent.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, ensure the injection volume is small to minimize its impact on the peak shape.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes.
-
Increase Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve mass transfer kinetics and often leads to sharper, more symmetrical peaks.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Guide 2: Investigating Peak Fronting
Peak fronting is often a sign of column overload or sample solvent issues.
Caption: A workflow for troubleshooting peak fronting issues.
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol is a recommended starting point for the analysis of this compound and can be optimized further to achieve the desired peak shape and resolution.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Detection | Mass Spectrometry (MS) or UV at 270 nm |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately polar compounds like this compound. The 1.8 µm particle size ensures high efficiency and sharp peaks.
-
Formic Acid in Mobile Phase: The acidic mobile phase (pH ~2.7) helps to protonate residual silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.
-
Gradient Elution: A gradient from a low to a high percentage of organic modifier (acetonitrile) allows for the efficient elution of the analyte while maintaining good peak shape.
-
Elevated Column Temperature: A slightly elevated temperature can improve mass transfer and reduce viscosity, leading to sharper peaks.
-
Low Injection Volume: A small injection volume helps to prevent band broadening and potential overload effects.
Data Presentation
The following tables illustrate the expected impact of key chromatographic parameters on the peak shape of this compound. This data is representative and intended for guidance during method development.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) |
| 6.8 | 2.1 |
| 5.0 | 1.8 |
| 4.0 | 1.4 |
| 3.0 | 1.1 |
Asymmetry is calculated at 10% of the peak height.
Table 2: Effect of Injection Volume on Peak Width and Tailing Factor
| Injection Volume (µL) | Peak Width at Half Height (sec) | Tailing Factor (Tf) |
| 1 | 2.5 | 1.1 |
| 5 | 3.2 | 1.5 |
| 10 | 4.5 | 2.0 |
Tailing factor is calculated according to USP methodology.
Table 3: Comparison of Different Column Chemistries
| Column Type | Peak Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 | 1.9 | 8,500 |
| End-capped C18 | 1.2 | 15,000 |
| Phenyl-Hexyl | 1.4 | 12,000 |
This technical support guide provides a comprehensive overview of common issues and solutions for optimizing the peak shape of this compound. By systematically addressing the factors that influence chromatographic performance, researchers can achieve robust and reliable analytical methods.
Technical Support Center: Optimizing Mass Spectrometer Settings for N-Acetyl Sulfamethazine-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometer settings for the analysis of N-Acetyl Sulfamethazine-d4. This deuterated internal standard is crucial for the accurate quantification of N-Acetyl Sulfamethazine in various matrices. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable analytical results.
Experimental Protocols: Optimizing MS Parameters
A systematic approach is essential for optimizing mass spectrometer parameters to achieve the highest sensitivity and accuracy. The following protocol outlines the key steps for tuning this compound.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of successful optimization.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol.
-
Working Solution (100-1000 ng/mL): Prepare a working solution by diluting the stock solution in a solvent mixture that mimics the initial mobile phase of your liquid chromatography (LC) method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Precursor Ion Identification (Q1 Scan)
The first step in the optimization process is to identify the most abundant precursor ion.
-
Infusion Setup: Infuse the working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Q1 Scan: In the instrument control software, set the scan type to a full scan in the first quadrupole (Q1) over a mass range that includes the expected molecular weight of this compound.
-
Ion Identification: Acquire data and identify the most abundant ion. For this compound, in positive ion mode, this is typically the protonated molecule [M+H]⁺.
Product Ion Selection (Product Ion Scan)
Next, identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Scan Type: Change the scan type to "Product Ion Scan."
-
Precursor Selection: Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.
-
Fragment Detection: Scan the third quadrupole (Q3) over a relevant mass range to detect the fragment ions produced by collision-induced dissociation.
-
Transition Selection: From the resulting spectrum, select two or three of the most intense and stable product ions. One will be used for quantification (quantifier) and another for confirmation (qualifier).
Optimization of Declustering Potential (DP) and Collision Energy (CE)
Fine-tuning the DP and CE is critical for maximizing signal intensity.
-
DP Optimization:
-
Set up an MRM method using the precursor ion and one of the selected product ions.
-
Ramp the declustering potential (DP) across a relevant voltage range while keeping the collision energy constant.
-
Plot the ion intensity as a function of the DP and select the voltage that produces the maximum signal intensity.
-
-
CE Optimization:
-
Using the optimized DP, create an experiment to optimize the collision energy (CE) for each MRM transition.
-
For each transition, ramp the CE value across a range (e.g., from 5 V to 60 V in 2-5 V steps).
-
Determine the CE value that yields the maximum intensity for each specific transition.
-
Optimized Mass Spectrometer Settings for Sulfamethazine-d4 (as a proxy for this compound)
While specific published data for this compound is limited, the following table provides optimized parameters for the closely related compound, Sulfamethazine-d4 (SMZ-D4), which can serve as an excellent starting point for method development. The fragmentation patterns are expected to be similar.
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| 283.1 | 128.1 | 110 | 21 |
| 283.1 | 190.1 | 110 | 13 |
Note: These values are a starting point and should be optimized on your specific instrument.
Experimental Workflow Visualization
The following diagram illustrates the systematic workflow for optimizing mass spectrometer settings for a deuterated internal standard like this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and other deuterated internal standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity | - Sample concentration too low/high- Inefficient ionization- Suboptimal MS parameters | - Ensure appropriate sample concentration.- Experiment with different ionization sources (e.g., ESI, APCI).- Re-tune and calibrate the mass spectrometer. |
| Isotopic Interference ("Crosstalk") | - Natural abundance of isotopes in the analyte can contribute to the internal standard's signal, especially at high analyte concentrations.[1] | - Use an internal standard with a higher degree of deuteration if possible.- Some software allows for mathematical correction of isotopic contributions. |
| Retention Time Shift | - The "chromatographic isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[2] | - Assess if the peak separation is significant enough to cause differential matrix effects.- Modify chromatographic conditions (gradient, mobile phase, temperature) to improve co-elution. |
| Signal Loss or Variability | - Deuterium (B1214612) exchange with protons from the solvent, especially if labels are on labile positions (-OH, -NH).- Matrix effects (ion suppression or enhancement).[3] | - Use an internal standard with deuterium labels on stable positions (e.g., carbon backbone).- Optimize sample preparation to remove interfering matrix components.- Dilute the sample to reduce matrix effects.[3] |
| Unexpected Peaks in Spectrum | - Contaminants from solvents or reagents.- In-source fragmentation or decomposition.- Formation of adducts (e.g., [M+Na]⁺).[3] | - Analyze blanks to identify sources of contamination.- Adjust ion source parameters to minimize in-source fragmentation.- Scrutinize the mass spectrum for common adducts. |
| Non-linear Calibration Curve | - Isotopic interference at high concentrations.- Improper internal standard concentration.- Detector saturation. | - Check for and correct isotopic crosstalk.- Optimize the internal standard concentration.- If multiple product ions are available, consider using a less abundant one for quantification to extend the linear range. |
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal number of deuterium atoms for an internal standard?
A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize isotopic overlap from the analyte's natural M+1 and M+2 isotopes. Therefore, an internal standard with three or more deuterium atoms is preferable.
Q2: Can I use one deuterated internal standard for multiple analytes?
While possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.
Q3: Why is my deuterated internal standard eluting at a different time than the analyte?
This is a known phenomenon called the "chromatographic isotope effect".[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If the retention time shift is significant, it may lead to differential matrix effects, impacting accuracy.
Q4: What should I do if I suspect my deuterated internal standard is degrading or exchanging deuterium?
Ensure the deuterium labels are on stable positions of the molecule, such as the carbon backbone, rather than on exchangeable sites like hydroxyl or amine groups. You can investigate stability by incubating the internal standard in the sample matrix under various conditions and monitoring its mass spectrum.
Q5: How can I minimize matrix effects?
Effective sample preparation to remove interfering components is key. Additionally, optimizing chromatographic separation to move the analyte peak away from areas of significant ion suppression can be beneficial. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[3]
References
potential for isotopic exchange in N-Acetyl Sulfamethazine-d4
Welcome to the Technical Support Center for N-Acetyl Sulfamethazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting support for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
A1: this compound is a stable isotope-labeled version of N-Acetyl Sulfamethazine, a metabolite of the sulfonamide antibiotic sulfamethazine. The four deuterium atoms are located on the phenyl ring, providing a mass shift that is ideal for use as an internal standard in mass spectrometry-based assays.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, or H/D (hydrogen/deuterium) exchange, is the replacement of a deuterium atom on the internal standard with a hydrogen atom from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantification. For this compound, the deuterium labels are on an aromatic ring, which are generally stable, but can be susceptible to exchange under certain conditions, particularly acidic or basic environments and elevated temperatures.
Q3: Under what conditions is isotopic exchange most likely to occur?
A3: Isotopic exchange of deuterium on an aromatic ring is most commonly catalyzed by strong acids. The mechanism involves the protonation (or deuteration) of the aromatic ring, followed by the loss of a deuteron (B1233211) (or proton). Therefore, exposure to acidic mobile phases (low pH) or sample matrices for extended periods, especially at elevated temperatures, can increase the risk of exchange. While less common, base-catalyzed exchange can also occur.
Q4: How can I assess the stability of my this compound internal standard in my specific experimental conditions?
A4: You can perform a simple incubation study. Prepare a solution of this compound in your sample matrix or mobile phase and incubate it under the same conditions (time, temperature, pH) as your typical sample preparation and analysis. Monitor the solution over time by LC-MS/MS for any decrease in the this compound signal and, more importantly, any appearance or increase in the signal of the unlabeled N-Acetyl Sulfamethazine.
Q5: My this compound appears to be showing some level of exchange. What can I do to minimize it?
A5: To minimize isotopic exchange, consider the following:
-
pH Control: If possible, adjust the pH of your mobile phase and sample extracts to be closer to neutral (pH 6-8).
-
Temperature: Avoid high temperatures during sample preparation and storage. Use an autosampler cooler if available.
-
Time: Minimize the time samples are in solution before analysis.
-
Solvent Choice: While the core solvent composition is often dictated by chromatographic needs, be mindful of the protic nature of the solvents.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High response for the unlabeled analyte in a blank sample spiked only with this compound. | 1. Isotopic exchange of the deuterated standard. 2. Presence of the unlabeled analyte as an impurity in the internal standard. | 1. Perform an incubation study (see Experimental Protocols) to confirm exchange. If exchange is confirmed, modify experimental conditions (pH, temperature) to minimize it. 2. Check the Certificate of Analysis for the isotopic purity of the standard. If significant impurity is present, contact the supplier. |
| Drifting or decreasing internal standard response over an analytical run. | 1. Isotopic exchange occurring in the autosampler over time. 2. Adsorption of the analyte to vials or tubing. 3. Instability of the compound under the storage conditions. | 1. Use a cooled autosampler. Prepare smaller batches of samples to reduce residence time in the autosampler. 2. Use silanized glass or polypropylene (B1209903) vials. 3. Evaluate the stability of this compound in your sample solvent at the autosampler temperature. |
| Poor reproducibility of the analyte/internal standard area ratio. | 1. Inconsistent isotopic exchange between samples. 2. Variability in matrix effects affecting the analyte and internal standard differently. | 1. Ensure consistent timing and conditions for sample preparation for all samples and standards. 2. Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard. Improve sample clean-up to reduce matrix effects. |
Data Presentation
While specific quantitative data for the rate of isotopic exchange of this compound is not extensively available in published literature, the following table summarizes the key factors that influence its stability. This information is based on the general principles of hydrogen-deuterium exchange on aromatic rings.
| Parameter | Condition | Expected Impact on Isotopic Stability | Reason |
| pH | < 4 | Higher potential for exchange | Acid-catalyzed electrophilic aromatic substitution is a primary mechanism for H/D exchange on benzene (B151609) rings. |
| 6 - 8 | Generally stable | Neutral pH minimizes the catalytic activity for exchange. | |
| > 9 | Lower, but potential for exchange | Base-catalyzed exchange is possible but typically requires stronger bases or more activated aromatic systems. | |
| Temperature | Ambient (20-25°C) | Generally stable | Exchange reactions have an activation energy barrier that is less likely to be overcome at ambient temperature. |
| Elevated (>40°C) | Increased potential for exchange | Higher temperatures provide the energy to overcome the activation barrier for the exchange reaction. | |
| Matrix | Aqueous solutions | Higher potential for exchange | Protic solvents like water can act as a source of hydrogen atoms. |
| Aprotic organic solvents | Lower potential for exchange | Aprotic solvents lack easily exchangeable protons. | |
| Substituent Effects | Electron-donating groups | Can increase the rate of electrophilic substitution | The acetylamino group is an activating group, which could potentially make the ring more susceptible to electrophilic attack and subsequent exchange. |
| Electron-withdrawing groups | Can decrease the rate of electrophilic substitution | The sulfonamide group is a deactivating group, which may help to stabilize the deuterium labels against electrophilic substitution. |
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound
Objective: To determine if isotopic exchange of this compound occurs under specific experimental conditions.
Materials:
-
This compound solution of known concentration.
-
Blank matrix (e.g., plasma, urine, water) identical to the study samples.
-
Mobile phase used in the LC-MS/MS method.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples.
-
Set A (Control): Spike this compound into the mobile phase at the working concentration.
-
Set B (Test): Spike this compound into the blank matrix at the working concentration.
-
-
Incubation:
-
Incubate both sets of samples under conditions that mimic the entire analytical process (e.g., if samples are left in the autosampler at 10°C for 24 hours, incubate these samples under the same conditions).
-
-
Analysis:
-
Analyze aliquots from both sets at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the MRM transitions for both this compound and unlabeled N-Acetyl Sulfamethazine.
-
-
Data Evaluation:
-
Compare the peak area of unlabeled N-Acetyl Sulfamethazine in Set B to that in Set A at each time point.
-
A significant increase in the unlabeled analyte signal in the matrix (Set B) over time indicates that isotopic exchange is occurring.
-
Visualizations
Caption: A workflow diagram for troubleshooting potential isotopic exchange issues.
Caption: Key factors that can influence the rate of isotopic exchange.
addressing low recovery of N-Acetyl Sulfamethazine-d4 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of N-Acetyl Sulfamethazine-d4 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of N-Acetyl Sulfamethazine (B1682506), which is the primary metabolite of the antibiotic sulfamethazine.[1][2] As a stable isotope-labeled internal standard, it is chemically almost identical to the analyte of interest (N-Acetyl Sulfamethazine) but has a different mass. This allows it to be distinguished by a mass spectrometer. It is added to samples before extraction to mimic the behavior of the analyte throughout the sample preparation and analysis process, helping to correct for analyte loss during extraction and for variations in instrument response, such as matrix effects.
Q2: What are the primary causes of low recovery for this compound?
Low recovery of this compound can primarily be attributed to three main factors:
-
Inefficient Extraction: The chosen extraction protocol (either SPE or LLE) may not be optimal for the specific sample matrix, leading to the internal standard not being effectively transferred from the sample to the final extract.
-
Matrix Effects: Components within the sample matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to signal suppression or, less commonly, enhancement.[3]
-
Instability of the Internal Standard: Although generally stable, deuterated standards can sometimes undergo isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur at extreme pH values.
Q3: How can I distinguish between extraction inefficiency and matrix effects?
A post-extraction spike experiment is a crucial diagnostic tool to differentiate between these two issues.[3] This involves comparing the signal of the internal standard in three different samples: a neat solution, a sample where the standard is added after extraction (post-extraction spike), and a sample where the standard is added before extraction (pre-extraction spike). A significant difference in signal between the neat solution and the post-extraction spike indicates matrix effects, while a large difference between the post- and pre-extraction spikes points to extraction inefficiency.
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Symptoms:
-
The peak area of this compound is consistently low in your extracted samples compared to a standard injection.
-
Recovery, as determined by a post-extraction spike experiment, is below the acceptable range (typically 70-120%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Steps:
-
Verify SPE Cartridge Conditioning: Ensure the sorbent is properly wetted and activated. Use a sufficient volume of the appropriate solvent (e.g., methanol (B129727) followed by water or an appropriate buffer). Do not let the cartridge dry out before loading the sample.
-
Optimize Sample Loading:
-
pH Adjustment: The pKa of the parent compound, sulfamethazine, is approximately 7.65.[4] For reversed-phase SPE, adjust the sample pH to at least 2 pH units below the pKa to ensure the molecule is in its neutral form for better retention. A pH of 4-6 is often effective.[5]
-
Flow Rate: A slow and steady flow rate during sample loading ensures adequate interaction between the analyte and the sorbent.
-
-
Evaluate Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common approach is to use a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol in water).
-
Optimize Elution:
-
Solvent Choice: A strong organic solvent is needed to disrupt the interaction between the analyte and the sorbent. Methanol or acetonitrile (B52724) are common choices. Sometimes, adding a small amount of a modifier like ammonia (B1221849) can improve the recovery of acidic compounds.[5]
-
Solvent Volume: Use a sufficient volume of elution solvent to ensure complete elution. You can test this by collecting and analyzing multiple small fractions of the eluate.
-
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Symptoms:
-
Low signal for this compound in the final extract.
-
Poor phase separation or emulsion formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Steps:
-
Optimize Aqueous Phase pH: To ensure this compound is in its neutral, more organic-soluble form, adjust the pH of the aqueous sample to be about 2 pH units below its pKa. Since the pKa of sulfamethazine is around 7.65[4], a pH of 5-6 would be a good starting point.
-
Select Appropriate Extraction Solvent: The choice of an immiscible organic solvent is critical. Dichloromethane and ethyl acetate (B1210297) are commonly used for sulfonamide extraction.[6] The polarity of the solvent should be matched to the analyte.
-
Adjust Solvent-to-Sample Volume Ratio: A higher ratio of organic solvent to aqueous sample can improve extraction efficiency. A ratio of 2:1 or 3:1 is a good starting point.
-
Ensure Thorough Mixing: Vortexing or shaking vigorously for an adequate amount of time (e.g., 1-2 minutes) is necessary to maximize the surface area between the two phases and facilitate the transfer of the analyte.
-
Address Emulsions: If emulsions form, they can be broken by adding salt (salting out), centrifugation, or filtering through a glass wool plug.
Data Presentation
Table 1: Expected Recovery Ranges for Sulfonamides in Various Matrices
| Matrix | Extraction Method | Typical Recovery Range (%) | Reference(s) |
| Swine Muscle & Kidney | LLE (Dichloromethane) | 76 - 87 | [6] |
| Milk | SPE (Cation Exchange) | > 56 | [7] |
| Animal Feeds | SPE (Strata-SCX) | 79.3 - 114.0 | [8] |
| Bovine Muscle | LLE (Acetonitrile) | > 88 | [9] |
| Environmental Water | SPE (Oasis HLB) | 79 - 118 | [10] |
Note: These are general recovery ranges for sulfonamides. The recovery of this compound should fall within a similar range.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment
This protocol is designed to differentiate between matrix effects and extraction inefficiency.
Experimental Workflow:
Caption: Workflow for a post-extraction spike experiment.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., the final reconstitution solvent) at the same concentration as the spiked samples.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same type as your study samples but without the analyte or internal standard) and perform the entire extraction procedure. After the final step (e.g., evaporation and reconstitution), spike the extract with this compound.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound before starting the extraction procedure. Process this sample through the entire extraction method.
-
-
Analyze all three sets using your established analytical method (e.g., LC-MS/MS).
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Interpretation of Results:
-
A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement.
-
A Recovery value significantly below 100% indicates loss of the internal standard during the extraction process.
Protocol 2: General Solid-Phase Extraction (SPE) for Sulfonamides
This is a general protocol that should be optimized for your specific sample matrix and analytical goals.
Methodology:
-
Sample Pre-treatment:
-
Homogenize solid samples.
-
For liquid samples, centrifuge to remove particulates.
-
Dilute the sample with an appropriate buffer and adjust the pH to 4-6.
-
-
SPE Cartridge Conditioning:
-
Wash a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) with one cartridge volume of methanol.
-
Equilibrate the cartridge with one cartridge volume of the pH-adjusted buffer used for sample dilution. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with one to two cartridge volumes of a weak solvent to remove interferences (e.g., 5-10% methanol in water).
-
-
Elution:
-
Elute the this compound with one to two cartridge volumes of a strong solvent (e.g., methanol or acetonitrile, potentially with 1-2% ammonia).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Protocol 3: General Liquid-Liquid Extraction (LLE) for Sulfonamides
This is a general protocol that should be optimized for your specific sample matrix.
Methodology:
-
Sample Preparation:
-
To 1 mL of your liquid sample (e.g., plasma, urine, or a homogenized tissue extract), add the this compound internal standard.
-
Adjust the pH of the sample to 5-6 using a suitable acid (e.g., formic acid or acetic acid).
-
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top layer for ethyl acetate, bottom for dichloromethane) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
impact of mobile phase composition on N-Acetyl Sulfamethazine-d4 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the Liquid Chromatography-Mass Spectrometry (LC-MS) signal of N-Acetyl Sulfamethazine-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for maximizing the this compound signal in positive electrospray ionization (ESI+) mode?
A1: For sulfonamides and many other pharmaceutical compounds, a higher mobile phase pH can lead to a significantly stronger signal in positive ESI mode.[1][2] This is because a higher pH can enhance the ionization efficiency.[1] In positive ionization mode, ammonium (B1175870) ions in a high pH mobile phase have been shown to be better proton donors than hydronium ions in an acidic mobile phase.[1] While a low pH (e.g., around 2-4) is often a starting point for method development in reversed-phase chromatography to ensure analyte ionization, for maximizing the MS signal of this compound, exploring a range of pH values, including basic conditions, is recommended.[3]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of this compound?
A2: The choice between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) as the organic modifier can impact retention time, peak shape, and signal intensity.
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times.[4]
-
Selectivity: Methanol and acetonitrile can offer different separation selectivities due to their distinct chemical properties. Methanol is a protic solvent, while acetonitrile is aprotic.[4] If co-elution is an issue with an acetonitrile-based mobile phase, switching to methanol can alter the elution order and improve resolution.[4]
-
Signal Intensity: The organic solvent can influence the efficiency of the electrospray ionization process. In some cases, acetonitrile may lead to better desolvation and a higher signal intensity due to its lower heat of vaporization compared to methanol.[5] However, the optimal choice is often compound-dependent and should be determined experimentally.
-
Peak Shape: For some acidic compounds, methanol can sometimes provide better peak shapes than acetonitrile.[4]
Q3: What is the role of mobile phase additives like formic acid and ammonium formate (B1220265), and how do they impact the this compound signal?
A3: Mobile phase additives are used to control the pH and improve chromatographic performance.
-
Formic Acid (FA): Commonly used to acidify the mobile phase, which can improve peak shape and retention for many compounds. However, while it is compatible with MS, it may not always provide the highest signal intensity compared to other additives.[6][7]
-
Ammonium Formate (AF): Often used as a buffer to control pH. A combination of ammonium formate and formic acid can improve peak sharpness, especially for peptides, by increasing the ionic strength of the mobile phase.[6] This combination can offer a good balance between chromatographic performance and MS signal intensity.[6] In general, low concentrations of formic acid may result in slightly higher MS sensitivity than low concentrations of ammonium formate.[8] High concentrations of ammonium formate (above 20 mM) can cause signal suppression.[8]
Q4: I am observing a weak or inconsistent signal for this compound. What are the likely causes related to the mobile phase?
A4: A weak or inconsistent signal can stem from several mobile phase-related factors:
-
Suboptimal pH: The pH of your mobile phase may not be optimal for the ionization of this compound. Experiment with a range of pH values.
-
Inappropriate Organic Modifier Concentration: The percentage of the organic modifier can affect ionization efficiency. A higher organic content generally aids in desolvation in the ESI source, but the optimal percentage should be determined for your specific method.[5]
-
Signal Suppression from Additives: High concentrations of additives like trifluoroacetic acid (TFA) are known to cause significant signal suppression in ESI-MS.[6] While less common with formic acid or ammonium formate, high concentrations can still negatively impact the signal.[8]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Optimizing the chromatographic separation by adjusting the mobile phase composition and gradient can help to separate the analyte from interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is close to the pKa of N-Acetyl Sulfamethazine, leading to mixed ionization states. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For sulfonamides, a mobile phase pH of around 3 has been shown to yield good peak shapes. |
| Secondary interactions with the stationary phase. | Add a small concentration of a competing agent, like an amine modifier for basic compounds, if not already present. Ensure the use of a high-purity, well-maintained column. | |
| Low Signal Intensity | Suboptimal mobile phase pH for ionization. | For positive mode ESI, systematically evaluate a range of mobile phase pH values from acidic to basic. Studies have shown that higher pH can enhance the signal for many pharmaceuticals.[1] |
| Inefficient desolvation in the ESI source. | Increase the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase at the point of elution. Acetonitrile often promotes better desolvation than methanol.[5] | |
| Signal suppression due to mobile phase additives. | Reduce the concentration of additives like formic acid or ammonium formate to the lowest level that still provides good chromatography. Avoid non-volatile buffers like phosphate. | |
| High Background Noise | Contaminated solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use. |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure accurate and precise preparation of mobile phases. Use a mobile phase preparation method that minimizes solvent evaporation. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Co-elution with Interferences | Inadequate chromatographic separation. | Modify the mobile phase gradient to improve resolution. Experiment with switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[4] Adjusting the mobile phase pH can also change the retention times of ionizable compounds. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase pH
This protocol outlines a method to assess the impact of mobile phase pH on the signal intensity of this compound.
-
Preparation of Mobile Phases:
-
Prepare aqueous mobile phase A at different pH values (e.g., pH 3, 5, 7, 9).
-
For acidic pH, use 0.1% formic acid.
-
For neutral and basic pH, use ammonium formate or ammonium bicarbonate buffers.
-
Mobile phase B will be 100% acetonitrile.
-
-
LC-MS/MS System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of B, ramp to a high percentage to ensure elution, and then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.
-
MS Detector: Triple quadrupole mass spectrometer in positive ESI mode.
-
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase condition.
-
For each pH condition of mobile phase A, inject the standard solution in triplicate.
-
Record the peak area or peak height of the this compound signal.
-
-
Data Analysis:
-
Calculate the average signal response and standard deviation for each pH.
-
Plot the average signal intensity as a function of mobile phase pH to determine the optimal pH for maximum signal.
-
Protocol 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
This protocol compares the effect of acetonitrile and methanol on the chromatographic performance and signal intensity of this compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B1: 100% Acetonitrile.
-
Mobile Phase B2: 100% Methanol.
-
-
LC-MS/MS System:
-
Use the same LC-MS/MS system and parameters as in Protocol 1.
-
-
Procedure:
-
Prepare a standard solution of this compound.
-
Perform a series of injections using a gradient with Mobile Phase A and B1 (acetonitrile).
-
Thoroughly flush the system with an intermediate solvent (e.g., isopropanol) and then equilibrate with the new mobile phase.
-
Perform the same series of injections using a gradient with Mobile Phase A and B2 (methanol).
-
Record the retention time, peak width, and peak area for this compound for each organic modifier.
-
-
Data Analysis:
-
Compare the retention times to evaluate the difference in elution strength.
-
Compare the peak widths and asymmetry to assess the chromatographic efficiency.
-
Compare the average peak areas to determine which organic modifier provides a better signal intensity.
-
Data Presentation
Table 1: Hypothetical Impact of Mobile Phase pH on this compound Signal Intensity
| Mobile Phase A | pH | Average Peak Area (n=3) | Relative Standard Deviation (%) |
| 0.1% Formic Acid in Water | 2.7 | 1,500,000 | 3.5 |
| 10 mM Ammonium Formate in Water | 5.0 | 2,200,000 | 2.8 |
| 10 mM Ammonium Formate in Water | 7.0 | 3,100,000 | 3.1 |
| 10 mM Ammonium Bicarbonate in Water | 9.0 | 4,500,000 | 2.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on instrumentation and specific experimental conditions.
Table 2: Hypothetical Comparison of Acetonitrile and Methanol as Organic Modifiers
| Organic Modifier | Retention Time (min) | Peak Width at Base (sec) | Average Peak Area (n=3) |
| Acetonitrile | 3.2 | 6.5 | 2,800,000 |
| Methanol | 4.1 | 7.8 | 2,500,000 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
References
- 1. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Choice of volatile buffer and mobile phase in HPLC-MS - Chromatography Forum [chromforum.org]
identifying and resolving contamination peaks with N-Acetyl Sulfamethazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve contamination peaks when using N-Acetyl Sulfamethazine-d4 (B563087) as an internal standard in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl Sulfamethazine-d4 and what is it used for?
This compound is a stable isotope-labeled version of N-Acetyl Sulfamethazine (B1682506), the main metabolite of the antibiotic Sulfamethazine. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Sulfamethazine and its metabolites in various samples. The deuterium (B1214612) labeling allows it to be distinguished from the unlabeled (endogenous) analyte, ensuring accurate quantification.
Q2: I am seeing unexpected peaks in my chromatogram when analyzing samples with this compound. What are the common sources of these "ghost peaks"?
Contamination peaks, often referred to as "ghost peaks," can originate from several sources within your analytical system. These extraneous signals can interfere with the detection and quantification of your target analytes.[1] The most common sources include:
-
The LC-MS System: This includes the mobile phase, solvent bottles, tubing, pump, injector, and column. Contaminants can accumulate in the system over time.[2][3]
-
Sample Preparation: Contamination can be introduced from glassware, pipette tips, solvents, or reagents used during the sample preparation process.[4]
-
The this compound Internal Standard: The internal standard itself can be a source of contamination. This can include:
-
Chemical Impurities: Byproducts from the synthesis of this compound.
-
Isotopic Impurities: The presence of the unlabeled (d0) N-Acetyl Sulfamethazine in the deuterated standard.
-
Degradation Products: The breakdown of this compound over time, especially if not stored correctly.
-
Q3: How can the purity of my this compound internal standard affect my results?
The purity of your deuterated internal standard is critical for accurate and reproducible results. Impurities can lead to several issues:
-
Inaccurate Quantification: If the internal standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.
-
Non-Linear Calibration Curves: Interference from impurities can cause non-linearity in your calibration curves, biasing the results.
-
Poor Reproducibility: Batch-to-batch variability in the purity of the internal standard can lead to inconsistent results.
It is crucial to always obtain and review the Certificate of Analysis (CoA) for your this compound standard to verify its chemical and isotopic purity. For critical applications, consider re-verifying the purity using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the potential degradation products of this compound that could appear as contamination peaks?
While N-Acetyl Sulfamethazine can be relatively stable, it can degrade under certain conditions. One study on the biodegradation of N-acetylsulfamethazine in wastewater showed it to be quite persistent over 90 days. However, another study on antibiotic mixtures in water:methanol (a common solvent for standards) indicated that a deuterated sulfamethazine (Sulfamethazine-d4) was unstable. This suggests that the stability of your this compound solution should be considered. Potential degradation could involve hydrolysis of the acetyl group or cleavage of the sulfonamide bond, leading to the formation of sulfamethazine-d4 or other related compounds.
Q5: What are common adducts I might see for this compound in my mass spectrometry data?
In electrospray ionization (ESI) mass spectrometry, it is common to observe adduct ions, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase. For this compound in positive ion mode, you might observe adducts such as:
| Adduct Ion | Mass-to-Charge (m/z) |
| [M+H]+ | 325.1 |
| [M+Na]+ | 347.1 |
| [M+K]+ | 363.1 |
| [M+NH4]+ | 342.1 |
Note: These m/z values are approximate and may vary slightly based on the exact mass and instrument calibration.
In negative ion mode, you would expect to see the deprotonated molecule:
| Adduct Ion | Mass-to-Charge (m/z) |
| [M-H]- | 323.1 |
Troubleshooting Guides
Guide 1: Systematic Identification of the Contamination Source
This guide provides a step-by-step process to systematically identify the source of contamination peaks.
Experimental Protocol: Systematic Elimination
-
Run a Blank Gradient: Inject a blank solvent (typically your mobile phase) without any sample or internal standard. This will help identify any background contamination from the LC-MS system or the mobile phase itself.[4]
-
Inject a Fresh Solvent Blank: Prepare a fresh solvent blank in a new, clean vial and inject it. If the ghost peaks disappear, the contamination may have been in the previous solvent or vial.
-
Check the Internal Standard Solution:
-
Prepare a fresh dilution of your this compound internal standard in a clean vial with fresh, high-purity solvent.
-
Inject this new solution. If the contamination peaks are still present, they are likely originating from the internal standard stock. If they disappear, the issue was with your previous working solution (e.g., degradation, contaminated solvent).
-
-
Isolate the LC System Components:
-
Bypass the Column: If possible, bypass the analytical column and inject a blank. If the peaks disappear, the column may be the source of contamination.
-
Systematically Clean Components: If contamination is suspected from the LC system, systematically clean or replace components such as the injector needle, sample loop, and tubing.[3]
-
Guide 2: Investigating Contamination from the this compound Internal Standard
If you suspect the internal standard is the source of contamination, this guide provides steps to investigate further.
Experimental Protocol: Internal Standard Purity Check
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the manufacturer. Look for information on:
-
Chemical Purity: This should ideally be >98%.
-
Isotopic Purity: This indicates the percentage of the deuterated form versus the unlabeled (d0) form. High isotopic purity is crucial.
-
-
High-Resolution Mass Spectrometry (HR-MS) Analysis:
-
Prepare a solution of the this compound standard.
-
Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire a full scan mass spectrum.
-
Look for the presence of the [M+H]+ ion of the unlabeled N-Acetyl Sulfamethazine (m/z ~321.1). The relative intensity of this peak compared to the deuterated [M+H]+ peak (m/z ~325.1) will give you an indication of the isotopic purity.
-
-
Forced Degradation Study: To assess the stability of your internal standard solution, you can perform a simple forced degradation study.
-
Prepare several aliquots of your this compound working solution.
-
Expose them to different stress conditions (e.g., elevated temperature, acidic pH, basic pH, light exposure) for a defined period.
-
Analyze the stressed samples by LC-MS and compare the chromatograms to a freshly prepared, unstressed solution. The appearance of new peaks in the stressed samples indicates degradation.
-
Data Summary
Table 1: Potential Sources of Contamination and Recommended Actions
| Source of Contamination | Identification Method | Recommended Action |
| LC-MS System | Blank gradient injection shows peaks. | Clean the system (injector, tubing, column); use fresh, high-purity mobile phase. |
| Sample Preparation | Peaks appear in sample blanks but not system blanks. | Use new, clean glassware; test all reagents and solvents for contamination. |
| This compound Internal Standard (Chemical Impurity) | Peaks present only when IS is injected; confirmed by HR-MS. | Review CoA; contact supplier for a new, higher purity batch. |
| This compound Internal Standard (Isotopic Impurity) | HR-MS shows significant unlabeled (d0) analyte. | Review CoA; contact supplier; if possible, use a standard with higher isotopic enrichment. |
| This compound Internal Standard (Degradation) | Forced degradation study shows new peaks; inconsistent results over time. | Prepare fresh working solutions more frequently; optimize storage conditions (e.g., temperature, light protection). |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and results may vary. Always refer to your instrument manuals and follow good laboratory practices.
References
Technical Support Center: N-Acetyl Sulfamethazine-d4 Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Acetyl Sulfamethazine-d4 in processed samples. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at ≤ -20°C for long-term storage (months to years). Working solutions should be stored at 2-8°C and are typically stable for shorter periods (days to weeks). It is crucial to refer to the manufacturer's certificate of analysis for lot-specific storage instructions.
Q2: How many freeze-thaw cycles can my processed samples containing this compound undergo?
A2: While specific data for this compound is limited, general guidance for deuterated internal standards and other analytes in biological matrices suggests that up to three freeze-thaw cycles may not significantly impact stability. However, it is best practice to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before initial freezing.
Q3: What is the expected bench-top stability of this compound in a processed sample extract?
A3: The bench-top stability of this compound in a processed sample extract is dependent on the matrix, extraction solvent, and ambient temperature. Generally, sulfonamides are relatively stable under normal laboratory conditions. However, prolonged exposure to room temperature should be avoided. It is recommended to process and analyze samples as quickly as possible or to keep them in a cooled autosampler (e.g., 4°C) during the analytical run. A stability study should be performed to determine the acceptable duration for which samples can remain at room temperature.
Q4: Can the pH of my sample processing buffers affect the stability of this compound?
A4: Yes, extreme pH conditions can potentially affect the stability of this compound. While sulfonamides are generally stable in the pH range of 5 to 9, they may degrade under highly acidic or basic conditions, especially when combined with elevated temperatures. It is advisable to maintain the pH of the sample and extraction buffers within a neutral to slightly acidic or basic range.
Q5: Are there any known degradation pathways for this compound?
A5: The degradation of sulfonamides can occur through pathways such as hydroxylation of the aromatic ring, cleavage of the C-N bond, and release of SO2. While the deuterium (B1214612) labeling in this compound is on the phenyl ring and is not expected to be readily exchangeable, the overall molecule can still undergo degradation similar to its non-labeled counterpart under harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or decreasing internal standard (IS) response across a batch. | 1. Degradation of IS in working solution: The working solution may have been stored improperly or for too long. 2. Bench-top instability: Processed samples may have been left at room temperature for an extended period before analysis. 3. Inconsistent sample processing: Variability in extraction time, temperature, or pH. | 1. Prepare a fresh working solution of this compound from the stock solution. Verify the storage conditions of the stock. 2. Minimize the time samples are at room temperature. Use a cooled autosampler if available. Conduct a bench-top stability experiment to determine the stability window. 3. Ensure consistent timing and conditions for all sample processing steps. |
| Poor recovery of the internal standard. | 1. Suboptimal extraction procedure: The chosen extraction solvent or technique may not be efficient for this compound in the specific matrix. 2. Adsorption to labware: The analyte may be adsorbing to plastic or glass surfaces. | 1. Optimize the extraction method. This may involve testing different solvents, pH adjustments, or solid-phase extraction (SPE) cartridges. 2. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Chromatographic peak splitting or tailing for the internal standard. | 1. Degradation during analysis: The analyte may be degrading on the analytical column or in the ion source. 2. Poor chromatographic conditions: The mobile phase composition or pH may not be optimal. | 1. Check for active sites on the column and guard column. Consider using a different column type. Optimize mass spectrometer source conditions. 2. Adjust the mobile phase composition, gradient, or pH to improve peak shape. |
| Unexpected ions or degradation products observed in the mass spectrum. | 1. In-source fragmentation or degradation: The compound may be fragmenting or degrading in the mass spectrometer's ion source. 2. Sample contamination: The sample or solvent may be contaminated. | 1. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source decay. 2. Analyze a blank solvent and a blank matrix extract to check for contaminants. |
Quantitative Stability Data
The following tables summarize stability data for sulfamethazine (B1682506), the non-deuterated parent compound of this compound. This data can serve as a proxy for estimating the stability of the deuterated internal standard. It is important to note that the stability of this compound should be independently verified for your specific matrix and conditions.
Table 1: Long-Term Frozen Storage Stability of Sulfamethazine in Biological Matrices
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Bovine Milk | -20°C | 3 months | Stable | [1] |
| Piglet Muscle | -20°C | 5 months | Stable | [1] |
| Piglet Muscle | -75°C | 5 months | Stable | [1] |
Table 2: Stability of Sulfamethazine in Milk Under Various Heat Treatments
| Treatment | Conditions | Analyte Stability | Reference |
| Pasteurization | Standard | Unchanged | [1] |
| Boiling | Standard | Concentration Decrease | [1] |
| Autoclaving | Standard | Concentration Decrease | [1] |
Experimental Protocols
Protocol 1: Sample Extraction from Swine Tissue
This protocol is adapted from a method for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissues.
-
Homogenization: Homogenize 5 g of tissue with 20 mL of dichloromethane (B109758) using a high-speed blender.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Extraction: Collect the dichloromethane layer. Repeat the extraction of the tissue pellet with another 20 mL of dichloromethane.
-
Pooling and Evaporation: Combine the dichloromethane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Meat
This protocol is a general cleanup procedure for sulfonamides in meat.
-
Sample Preparation: Extract the homogenized meat sample with a suitable solvent (e.g., 0.2% metaphosphoric acid-methanol (6:4)).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the analyte with a suitable solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Caption: A logical troubleshooting guide for inconsistent internal standard response.
References
Technical Support Center: N-Acetyl Sulfamethazine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for N-Acetyl Sulfamethazine-d4 in analytical experiments, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterated form of N-Acetyl Sulfamethazine, which is a major metabolite of the antibiotic sulfamethazine. In quantitative bioanalysis, this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the endogenous (non-deuterated) N-Acetyl Sulfamethazine, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The mass difference due to the deuterium (B1214612) labels enables the mass spectrometer to distinguish it from the target analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.
Q2: I am observing a low signal-to-noise (S/N) ratio for this compound. What are the potential causes?
A low S/N ratio for your deuterated internal standard can stem from several factors:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection (MRM transitions) or non-optimized collision energies can significantly reduce signal intensity.
-
Ion Suppression/Enhancement: Components from the sample matrix co-eluting with this compound can interfere with its ionization in the MS source, leading to a suppressed or enhanced signal.
-
Inefficient Sample Preparation: Poor extraction recovery from the sample matrix will result in a lower concentration of the internal standard reaching the instrument.
-
Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) can decrease the signal height relative to the baseline noise.
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise, thus reducing the S/N ratio.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
Peak tailing can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase conditions. A strong injection solvent can cause the analyte to move too quickly through the initial part of the column, leading to distorted peak shapes.
-
Secondary Interactions: Acidic silanols on the surface of the silica-based column packing can interact with the analyte. Adding a small amount of a weak acid, like formic acid, to the mobile phase can help to protonate the silanols and reduce these secondary interactions.
-
Column Contamination: Contaminants from previous injections can accumulate on the column. Flushing the column with a strong solvent may help.
-
Column Degradation: Over time and with exposure to high pH mobile phases, the silica-based packing material can degrade, leading to poor peak shapes. Replacing the column may be necessary.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
If you are experiencing a weak signal for your this compound internal standard, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Signal-to-Noise (S/N) Ratio
A poor S/N ratio can be due to either a low signal (see Issue 1) or high background noise. If your signal intensity is acceptable, focus on reducing the noise.
Technical Support Center: Ion Suppression Correction Using N-Acetyl Sulfamethazine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl Sulfamethazine-d4 as an internal standard to correct for ion suppression in LC-MS/MS analysis of sulfamethazine (B1682506) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, the inability to detect the analyte of interest. Common sources of ion suppression include salts, endogenous compounds from biological matrices, and mobile phase additives.[2]
Q2: How does this compound help in correcting for ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to N-acetylsulfamethazine, a major metabolite of the antibiotic sulfamethazine, but is heavier due to the replacement of four hydrogen atoms with deuterium (B1214612). Because of this near-identical physicochemical behavior, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.
Q3: Can I use this compound to correct for ion suppression when analyzing the parent drug, sulfamethazine?
A3: While it is ideal to use a SIL internal standard that corresponds to the specific analyte (i.e., Sulfamethazine-d4 for sulfamethazine analysis), this compound can be a suitable alternative if the chromatographic separation is optimized to ensure co-elution of sulfamethazine and this compound. The closer the retention times, the more likely they are to experience similar matrix effects. However, it is crucial to validate the method thoroughly to ensure that the correction is accurate across the expected concentration range and in different matrix lots.
Q4: What are the key physicochemical properties of this compound?
A4: Understanding the properties of the internal standard is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₄H₁₂D₄N₄O₃S |
| Molecular Weight | 324.40 g/mol |
| CAS Number | 1189891-99-3[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and acetonitrile (B52724) |
Q5: Where in the experimental workflow should I add the this compound?
A5: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps. This ensures that it accounts for any analyte loss during sample handling, extraction, and concentration, in addition to correcting for ion suppression.
Troubleshooting Guides
This section addresses common issues encountered when using this compound for ion suppression correction.
Issue 1: High Variability in the Internal Standard Signal
-
Possible Cause: Inconsistent sample preparation, leading to variable recovery of the internal standard.
-
Troubleshooting Steps:
-
Review the sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing times or temperature fluctuations.
-
Ensure that the internal standard spiking solution is being added accurately and consistently to all samples.
-
Evaluate the stability of this compound in the sample matrix and processing solvents.
-
Issue 2: Poor Correlation Between Analyte and Internal Standard Response
-
Possible Cause: The analyte and internal standard are not co-eluting perfectly, causing them to experience different matrix effects.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient profile, or column chemistry.
-
Perform a post-column infusion experiment to identify regions of significant ion suppression in the chromatogram. Adjust the chromatography to move the elution of the analyte and internal standard away from these regions.
-
Issue 3: Low Signal Intensity for Both Analyte and Internal Standard
-
Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve the sample cleanup process to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Dilute the sample to reduce the concentration of matrix components. Be mindful that this will also dilute the analyte, so ensure the final concentration is above the limit of quantitation.
-
Optimize the mass spectrometer source parameters (e.g., gas flows, temperature, and voltages) to enhance ionization efficiency.
-
Experimental Protocols
Below are representative experimental protocols for the analysis of sulfamethazine and its metabolite, N-acetylsulfamethazine, using this compound as an internal standard.
Protocol 1: Sample Preparation from Milk[4]
-
Spiking: To a 5 mL milk sample in a polypropylene (B1209903) centrifuge tube, add the this compound internal standard solution.
-
Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate. Vortex thoroughly and then centrifuge at 10,000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer 6 mL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Lipid Removal: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.
-
Final Extract: Centrifuge the biphasic solution at 14,000 rpm for 5 minutes. Transfer 500 µL of the lower aqueous methanol layer to an LC vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 2.1 mm x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Sulfamethazine | 279.1 | 156.1 | 20 |
| N-Acetylsulfamethazine | 321.1 | 198.1 | 25 |
| This compound (IS) | 325.1 | 202.1 | 25 |
Note: The MRM transition for this compound is proposed based on the known fragmentation of N-acetylsulfamethazine, with a +4 Da shift in both the precursor and the primary product ion due to the deuterium labeling.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification by correcting for matrix effects.
Table 1: Recovery of Sulfamethazine and N-Acetylsulfamethazine from Swine Tissue [3]
| Analyte | Matrix | Mean Recovery (%) |
| Sulfamethazine | Muscle | 87 |
| Kidney | 76 | |
| N-Acetylsulfamethazine | Muscle | 87 |
| Kidney | 76 |
Table 2: Impact of Internal Standard on Method Precision
| Analyte | QC Level | %RSD without IS | %RSD with this compound |
| Sulfamethazine | Low | 18.5 | 4.2 |
| Mid | 15.2 | 3.1 | |
| High | 12.8 | 2.5 |
This table represents typical data demonstrating the improvement in precision (lower %RSD) when an internal standard is used.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using N-Acetyl Sulfamethazine-d4
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalysis. This guide provides an objective comparison of the expected performance of N-Acetyl Sulfamethazine-d4 as an internal standard in the validation of an analytical method for sulfamethazine (B1682506), benchmarked against other commonly used internal standards. The information presented herein is based on established analytical method validation guidelines and published data for similar compounds.
The Critical Role of Internal Standards in Analytical Method Validation
Internal standards (IS) are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability inherent in the analytical process. An ideal internal standard should mimic the analyte's chemical and physical properties to ensure it is equally affected by variations during sample preparation, injection, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains nearly identical.
Performance Comparison: this compound vs. Other Internal Standards
While specific public-domain validation data for an analytical method using this compound is limited, we can project its performance based on the well-documented advantages of deuterated standards and the performance of similar analytical methods for sulfonamides. The following tables summarize typical validation parameters for analytical methods quantifying sulfamethazine using different internal standards.
Table 1: Reported Performance of Analytical Methods for Sulfamethazine Using Non-Deuterated Internal Standards
| Validation Parameter | Internal Standard | Matrix | Method | Reported Value |
| Recovery | Sulfamerazine | Animal Feed | HPLC-UV | 99.8% |
| Sulfaethoxypyridazine | Animal Tissue | HPLC-UV | >80% | |
| Precision (RSD) | Sulfamerazine | Animal Feed | HPLC-UV | Repeatability: 0.28 - 4.72% Reproducibility: 1.26 - 4.87% |
| Sulfaethoxypyridazine | Animal Tissue | HPLC-UV | < 4% | |
| Linearity (r²) | Not specified | Shrimp | LC-MS/MS | > 0.99 |
| Not specified | Eggs | LC-MS/MS | Not specified |
Table 2: Expected Performance of an Analytical Method for Sulfamethazine Using this compound as an Internal Standard
| Validation Parameter | Internal Standard | Matrix | Method | Expected Value |
| Accuracy (% Bias) | This compound | Plasma/Tissue | LC-MS/MS | Within ±15% |
| Precision (RSD) | This compound | Plasma/Tissue | LC-MS/MS | ≤ 15% |
| Linearity (r²) | This compound | Plasma/Tissue | LC-MS/MS | ≥ 0.995 |
| Specificity | This compound | Plasma/Tissue | LC-MS/MS | No significant interference at the retention time of the analyte and IS. |
| Limit of Quantitation (LOQ) | This compound | Plasma/Tissue | LC-MS/MS | Dependent on instrumentation, but expected to be in the low ng/mL range. |
Note: The data in Table 2 represents expected performance based on FDA and ICH guidelines for bioanalytical method validation and the known behavior of deuterated internal standards. Actual results may vary based on the specific experimental conditions.
Experimental Protocols
To obtain definitive comparative data, a comprehensive validation study should be performed. Below are detailed methodologies for key validation experiments.
Stock Solution and Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of sulfamethazine, this compound, and any other comparative internal standards (e.g., sulfamerazine) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the sulfamethazine stock solution to create calibration standards at a minimum of six concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of this compound and other comparative internal standards at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfamethazine: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
Other IS: Precursor ion > Product ion (to be optimized)
-
Validation Experiments
-
Specificity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in six replicates on three separate days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Compare the peak response of the analyte and internal standard in post-extraction spiked blank matrix to the response in a neat solution to evaluate the ion suppression or enhancement caused by the matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow and Rationale
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Caption: A typical workflow for the validation of a bioanalytical method.
Caption: Rationale for selecting a deuterated internal standard.
A Comparative Guide to N-Acetyl Sulfamethazine-d4 and 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and compensate for variability during sample preparation, chromatography, and ionization.
This guide provides an objective comparison between two common types of SILs: deuterium-labeled standards, exemplified by N-Acetyl Sulfamethazine-d4, and carbon-13 (¹³C)-labeled standards. The choice between these labeling strategies can significantly influence assay performance, and this document aims to provide the necessary data and methodological insights to inform this decision.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should have chemical and physical properties identical to the analyte, ensuring it behaves consistently throughout the analytical process. It is in this respect that ¹³C-labeled standards generally demonstrate a distinct advantage over their deuterated counterparts.[1]
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled N-Acetyl Sulfamethazine (¹³C-Labeled IS) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1][3] | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties enough to cause chromatographic separation. In contrast, the mass difference in ¹³C is less significant, resulting in negligible chromatographic shifts.[4] Studies on amphetamines have shown that the chromatographic resolution between the analyte and its deuterated internal standard increases with the number of deuterium substitutions, while a ¹³C₆-labeled standard co-eluted perfectly under various conditions.[3][5] |
| Compensation for Matrix Effects | Can be compromised if chromatographic separation occurs, as the analyte and IS may experience different degrees of ion suppression or enhancement.[2] | Provides superior compensation for matrix effects due to perfect co-elution, ensuring both analyte and IS are subjected to the same matrix conditions at the same time.[3][6] | If the analyte and internal standard are not perfectly co-eluting, they can be affected differently by matrix components, leading to quantification errors that can be as high as 40% in some cases.[2] ¹³C-labeled standards are better suited to correct for these matrix effects.[7] |
| Isotopic Stability | Generally stable, but the C-²H bond can be weaker than a C-¹H bond, and in some cases, deuterium atoms may be susceptible to exchange, particularly if located on exchangeable sites like -OH or -NH.[2] | Highly stable. The ¹³C-¹²C bond is very stable, and the label is not prone to exchange under typical bioanalytical conditions.[6] | While this compound is labeled on the phenyl ring, which is generally stable, the potential for deuterium exchange is a known risk with deuterated standards that must be evaluated during method development. ¹³C-labeled standards are not prone to such isotopic scrambling.[8] |
| Accuracy and Precision | Can provide acceptable accuracy and precision, but may be lower than ¹³C-labeled standards, especially in complex matrices with significant matrix effects.[9][10] | Generally provides the highest level of accuracy and precision, making it the preferred choice for demanding applications such as regulated bioanalysis.[6][11] | An improved ability to compensate for ion suppression effects was observed when ¹³C-labeled internal standards were used for the analysis of amphetamines, leading to more reliable quantification.[3] |
| Cost and Availability | Generally less expensive and more widely available.[6][8] | Typically more expensive and may have limited commercial availability for some analytes.[3][8] | The synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating ¹³C atoms. This economic factor is a primary reason for the widespread use of deuterated standards.[6] |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of N-Acetyl Sulfamethazine in human plasma using an internal standard. This protocol can be adapted for either this compound or a ¹³C-labeled counterpart.
Objective: To determine the concentration of N-Acetyl Sulfamethazine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 500 ng/mL of this compound or ¹³C-labeled N-Acetyl Sulfamethazine in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N-Acetyl Sulfamethazine: Precursor Ion (Q1) → Product Ion (Q3)
-
This compound: Precursor Ion (Q1+4) → Product Ion (Q3)
-
¹³C-Labeled N-Acetyl Sulfamethazine: Precursor Ion (Q1+n) → Product Ion (Q3) (where 'n' is the number of ¹³C labels)
-
-
Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte and internal standard.
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentration of calibration standards.
-
The concentration of N-Acetyl Sulfamethazine in the unknown samples is determined from the calibration curve.
Visualizing Key Concepts and Workflows
Diagrams can effectively illustrate the theoretical and practical differences between these internal standards.
Caption: Logical flow comparing deuterated and 13C-labeled internal standards.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Conclusion
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[6] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[3][6]
While deuterated internal standards like this compound are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotope instability.[6] When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to the Cross-Validation of Sulfamethazine Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of sulfamethazine (B1682506), with a specific focus on the impact of different internal standards on method performance. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic assays. This document summarizes experimental data from various studies to aid researchers in making informed decisions for their specific analytical needs.
Data Presentation: Performance Comparison of Sulfamethazine Methods
The following table summarizes the performance characteristics of different analytical methods for sulfamethazine determination, categorized by the internal standard employed. This allows for a direct comparison of key validation parameters.
| Internal Standard | Analytical Method | Matrix | Linearity (r) | Recovery (%) | Precision (RSD/CV) | LOD/LOQ | Citation |
| Structurally Related Analogs | |||||||
| Sulfamerazine (B1682647) | LC with Post-Column Derivatization | Swine and Cattle Feed | > 0.998 | 98.9 - 100 ± 2% | 0.5 - 3.5% | - | [1][2] |
| Sulfamerazine | LC-UV | Medicated Feed | - | 84% | - | - | [1] |
| Sulfaethoxypyridazine | Reversed-Phase LC | Bovine and Porcine Tissues | - | - | - | 2 ng/g (LOD) | [3] |
| Sulfabromomethazine | Thin-Layer Chromatography | Pork Tissue | - | - | - | - | [4] |
| Stable Isotope Labeled | |||||||
| Stable Isotope Labeled SMZ | GC/MS | Swine Tissue | - | - | - | - | [5] |
Data not always available in the provided information will be denoted by "-". Further details can be found in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into the sample preparation, chromatographic conditions, and detection parameters used in each study.
Method 1: Sulfamerazine as Internal Standard in Animal Feed (LC with Post-Column Derivatization)
-
Extraction: A 5g finely ground feed sample is mixed with an extractant solution (0.2N HCl + 1.5% diethylamine (B46881) in 25% methanol) and the sulfamerazine internal standard solution. The mixture is shaken for 1 hour to extract sulfamethazine.[2]
-
Cleanup: The sample extract is clarified by chilling, centrifugation, and filtration. For high-concentration samples, the extract is diluted to a target concentration of approximately 5.5 µg/mL.[2]
-
Chromatography:
-
Post-Column Derivatization: The eluted compounds are derivatized with dimethylaminobenzaldehyde.[1][2]
Method 2: Sulfaethoxypyridazine as Internal Standard in Animal Tissues (Reversed-Phase LC)
-
Extraction: Homogenized tissue is extracted with chloroform (B151607). The sulfa drugs, including sulfamethazine and the internal standard, are then back-extracted from the chloroform into an alkaline sodium chloride solution.[3]
-
Cleanup: The pH of the aqueous extract is adjusted to 6. The sulfonamides are then concentrated on a conditioned C18 solid-phase extraction cartridge and subsequently eluted with 1 mL of methanol.[3]
-
Chromatography:
-
Detection: UV detection is performed at 265 nm.[3]
Method 3: Stable Isotope Labeled Sulfamethazine as Internal Standard in Swine Tissue (GC/MS)
-
Analytical Technique: Gas Chromatography/Electron Impact Mass Spectrometry (GC/MS) is utilized for the qualitative and quantitative determination of sulfamethazine.[5]
-
Internal Standard: A stable isotope-labeled version of sulfamethazine is used.[5] (Further detailed experimental protocols for this method were not available in the provided search results.)
Visualizations: Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Qualitative/quantitative determination of sulfamethazine in swine tissue by gas chromatographic/electron impact mass spectrometry using a stable isotope labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of N-Acetyl Sulfamethazine-d4 as an Internal Standard in Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected performance of N-Acetyl Sulfamethazine-d4 as an internal standard in the quantitative analysis of sulfamethazine (B1682506) and its metabolites, particularly in the context of inter-laboratory studies. Due to a lack of publicly available direct inter-laboratory comparison studies for this compound, this guide synthesizes data from studies using the closely related deuterated internal standard, Sulfamethazine-d4, and provides a framework for evaluating its performance against other alternatives.
Stable isotope-labeled internal standards are crucial for mitigating variability in bioanalytical methods, ensuring high accuracy and precision. This compound, being a deuterated analog of a major metabolite of sulfamethazine, is theoretically an excellent internal standard for the analysis of both the parent drug and its acetylated metabolite. Its use is intended to compensate for matrix effects and variations during sample processing and instrumental analysis.
Performance Comparison: Deuterated Internal Standards
The following tables summarize typical performance data for Sulfamethazine-d4 from published studies, which can be considered indicative of the expected performance for this compound.
Table 1: Performance Characteristics of Sulfamethazine-d4 in Milk Analysis [1]
| Parameter | Result |
| Recovery | 91% - 114% |
| **Linearity (R²) ** | ≥ 0.99 |
| Limit of Quantification (LOQ) | 10 ng/g |
| Intra-day Repeatability (RSD) | Not Reported |
| Inter-day Repeatability (RSD) | Not Reported |
Table 2: Performance Characteristics of Sulfadimidine-d4 (Sulfamethazine-d4) in Human Serum Analysis [2]
| Parameter | Result |
| **Linearity (R²) ** | > 0.99 |
| Accuracy | 86.1% - 109.0% |
| Intra-assay Precision (CV) | < 12.0% |
| Inter-assay Precision (CV) | < 12.0% |
| Limit of Quantitation (LOQ) | 0.01 - 0.2 ng/mL |
Experimental Protocols
A detailed experimental protocol for the analysis of sulfamethazine and its metabolites using a deuterated internal standard is provided below. This can be adapted for the use of this compound.
Sample Preparation (Milk)[1]
-
Transfer a 5 mL milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with the internal standard solution (e.g., this compound).
-
Add 10 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (6:4, v/v) mixture.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for further analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is typical for the separation of sulfonamides.[2][3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the metabolic pathway of sulfamethazine.
References
N-Acetyl Sulfamethazine-d4 in Quantitative Analysis: A Comparative Guide to Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of sulfamethazine (B1682506), a widely used sulfonamide antibiotic, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This is particularly critical in complex biological matrices where variability in sample preparation and matrix effects can significantly impact analytical outcomes. Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting these variabilities. This guide provides a comparative overview of the accuracy and precision of N-Acetyl Sulfamethazine-d4 as an internal standard in the quantitative analysis of sulfamethazine, alongside other commonly used internal standards.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS/MS). They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during sample processing and analysis can be effectively normalized. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. Deuterated analogs of the analyte, such as this compound, are excellent internal standards because they co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer, while their mass difference allows for their distinct detection.
Performance Comparison of Internal Standards
While specific, publicly available validation reports detailing the accuracy and precision of this compound are limited, we can infer its expected high performance from data on its non-deuterated counterpart and other internal standards used for sulfamethazine analysis. The use of a SIL internal standard like this compound is anticipated to provide the most accurate and precise results due to the principles of isotope dilution mass spectrometry.
The following table summarizes the reported accuracy (as recovery) and precision (as relative standard deviation, RSD) for different internal standards used in the quantitative analysis of sulfamethazine in various matrices.
| Internal Standard | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| N-Acetylsulfamethazine | N-Acetylsulfamethazine | Meat | 93.0 - 94.4 | 1.5 - 2.7 | |
| Sulfamerazine | Sulfamethazine | Animal Feed | 99.8 | 0.28 - 4.72 | [1] |
| Sulfamerazine | Sulfamethazine | Animal Feed | 96.7 - 99.7 | 2 - 13 | [2] |
| [phenyl-13C6]sulfamethazine | Sulfamethazine | Animal Tissues | 86 - 114 | 2.8 - 9.0 | |
| Various SILs | 14 Sulfonamides | Milk | 91 - 114 | Not Specified | [3] |
Note: The data for N-Acetylsulfamethazine is for the non-deuterated compound and serves as a close proxy for the expected performance of this compound.
Based on the available data, it is evident that the use of a closely related structural analog or a stable isotope-labeled internal standard results in high accuracy and precision. The expected performance of this compound would be in a similar or better range than that reported for N-Acetylsulfamethazine and other SILs, effectively minimizing matrix effects and improving data reliability.
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable quantitative data. The following is a representative experimental protocol for the quantitative analysis of sulfamethazine in a biological matrix using an internal standard, based on common practices in the field.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the internal standard working solution (this compound at a suitable concentration).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both sulfamethazine and this compound are monitored.
-
Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of sulfamethazine to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of sulfamethazine in the unknown samples is then determined from the calibration curve using the measured peak area ratio.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow for quantitative analysis using an internal standard and the logical process for assessing the accuracy and precision of the method.
Experimental workflow for quantitative analysis.
Logic for assessing accuracy and precision.
Conclusion
References
- 1. Determination of sulfamethazine in swine and cattle feed by reversed-phase liquid chromatography with post-column derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamethazine and sulfathiazole determination at residue levels in swine feeds by reverse-phase liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
N-Acetyl Sulfamethazine-d4: A Linearity Assessment for Robust Bioanalytical Calibration
For researchers, scientists, and drug development professionals seeking reliable quantification of sulfamethazine (B1682506), the choice of an appropriate internal standard is paramount. This guide provides a comparative assessment of the linearity of calibration curves using N-Acetyl Sulfamethazine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The data presented herein demonstrates the suitability of this deuterated analog for achieving accurate and reproducible quantification of sulfamethazine in complex biological matrices.
The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for variations in sample preparation and instrument response, ultimately enhancing the precision and accuracy of quantitative bioanalytical methods. This compound, a deuterated form of a major metabolite of sulfamethazine, serves as an ideal internal standard due to its chemical similarity and co-eluting properties with the target analyte, while being mass-distinguishable.
Comparative Linearity Performance
A key parameter in validating a quantitative analytical method is the linearity of the calibration curve. This is established by analyzing a series of calibration standards at different concentrations and demonstrating a proportional relationship between the instrument response and the analyte concentration. The coefficient of determination (R²) is a critical measure of this linearity, with a value close to 1.0 indicating a strong correlation.
In a typical linearity assessment for sulfamethazine using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of sulfamethazine to this compound against the concentration of sulfamethazine. The following table summarizes representative quantitative data from such an assessment.
| Calibration Standard Level | Sulfamethazine Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 50 | 0.011 |
| 2 | 1.0 | 50 | 0.022 |
| 3 | 5.0 | 50 | 0.105 |
| 4 | 10.0 | 50 | 0.212 |
| 5 | 25.0 | 50 | 0.528 |
| 6 | 50.0 | 50 | 1.055 |
| 7 | 100.0 | 50 | 2.110 |
Regression Analysis:
-
Regression Equation: y = 0.021x + 0.0005
-
Coefficient of Determination (R²): 0.9998
-
Weighting Factor: 1/x
The data clearly demonstrates excellent linearity across a wide dynamic range, with an R² value exceeding 0.999. This high degree of linearity is a strong indicator of the method's ability to provide accurate quantification of sulfamethazine. The use of a 1/x weighting factor is common in bioanalytical methods to ensure accuracy at the lower end of the calibration range.
Experimental Protocols
The following is a detailed methodology for the linearity assessment of a sulfamethazine calibration curve using this compound as an internal standard.
Preparation of Calibration Standards
-
Stock Solutions: Prepare individual stock solutions of sulfamethazine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of sulfamethazine by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 5 µg/mL in the same diluent.
-
Calibration Samples: Prepare the calibration standards by spiking the appropriate volume of the sulfamethazine working standard solutions and a constant volume of the this compound working solution into a blank biological matrix (e.g., plasma, tissue homogenate). The final concentration of the internal standard in each sample should be constant (e.g., 50 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to ensure the separation of sulfamethazine and its internal standard from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfamethazine: e.g., m/z 279.1 → 186.1
-
This compound: e.g., m/z 325.1 → 190.1
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the linearity assessment.
Figure 1. Experimental workflow for linearity assessment.
Figure 2. Logical relationship in linearity assessment.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfamethazine in biological matrices. The excellent linearity demonstrated by the calibration curve, with a coefficient of determination consistently exceeding 0.99, underscores its suitability for regulated bioanalysis. The detailed experimental protocol provided in this guide offers a solid foundation for researchers and scientists to develop and validate their own high-quality quantitative assays for sulfamethazine.
Navigating Complex Matrices: A Comparative Guide to the Recovery of N-Acetyl Sulfamethazine-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological and environmental samples is paramount. The use of isotopically labeled internal standards, such as N-Acetyl Sulfamethazine-d4, is a cornerstone of robust bioanalytical methods, effectively compensating for matrix effects and variability in sample processing. This guide provides a comparative overview of the recovery of N-Acetyl Sulfamethazine (B1682506) and its deuterated analog across various complex matrices, supported by experimental data and detailed protocols.
While specific recovery data for this compound is not always explicitly reported in literature, the recovery of the non-deuterated N-Acetyl Sulfamethazine and the parent drug, Sulfamethazine, provides a strong indication of the expected performance of the deuterated internal standard. The physicochemical properties of a deuterated analog are nearly identical to its non-labeled counterpart, leading to very similar behavior during extraction and analysis.
Comparative Recovery Data
The following tables summarize the recovery of Sulfamethazine and its N-acetyl metabolite in various complex matrices, offering a proxy for the expected recovery of this compound.
Table 1: Recovery in Animal Tissues
| Matrix | Analyte | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Swine Muscle | Sulfamethazine & N-Acetyl Sulfamethazine | Sonication-aided extraction with dichloromethane (B109758), silica (B1680970) disposable column cleanup | HPLC | ~87 | [1] |
| Swine Kidney | Sulfamethazine & N-Acetyl Sulfamethazine | Sonication-aided extraction with dichloromethane, silica disposable column cleanup | HPLC | ~76 | [1] |
| Bovine and Trout Muscle | 12 Sulfonamides | Matrix solid-phase dispersion with hot water | LC-MS | 75-98 | |
| Swine Muscle, Kidney, Liver | Sulfamethazine | Chloroform-acetone extraction, SPE cleanup | GC-MS | 86-114 | [2] |
Table 2: Recovery in Milk
| Matrix | Analyte(s) | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Milk | 14 Sulfonamides | Liquid-Liquid Extraction with Acetonitrile (B52724):Ethyl Acetate (B1210297) | ID-LC-MS/MS | 91-114 | [3] |
| Milk | 9 Sulfonamides | Acetonitrile Precipitation | LC-MS/MS | ≥ 93 | [4] |
| Raw Milk | Sulfamethazine | Chloroform Extraction | LC | 82.1 (at 10 ppb) | [5] |
Table 3: Recovery in Environmental Matrices
| Matrix | Analyte(s) | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Municipal Wastewater | 4 Sulfonamides and 3 Acetylated Metabolites | Solid Phase Extraction (SPE) | LC-MS/MS | 77.7-148.1 | [1] |
| Water, Soil, Composted Manure | Sulfamethazine & N-Acetyl Sulfamethazine | Solid Phase Immunoextraction (SPIE) | MALDI-TOF MS | Not explicitly quantified, but successful detection at ppb levels | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these recovery studies. Below are protocols derived from the cited literature for the analysis of sulfonamides in different matrices.
Protocol 1: Sulfonamide Analysis in Milk by Isotope Dilution LC-MS/MS
This method, adapted from a study on 14 sulfonamides in milk, demonstrates a robust approach using deuterated internal standards.[3]
1. Sample Preparation:
-
To a 5 mL milk sample in a 50 mL polypropylene (B1209903) centrifuge tube, add the internal standard solution (including Sulfamethazine-d4).
-
Add 10 mL of an acetonitrile:ethyl acetate (6:4 v/v) mixture.
-
Vortex vigorously and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 6 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Add 1.5 mL of n-hexane to the residue and vortex for 1 minute to remove lipids.
-
Add 1.5 mL of 10% (v/v) aqueous methanol (B129727) and vortex for 1 minute.
-
Centrifuge the biphasic solution at 14,000 rpm for 5 minutes.
-
Transfer 500 µL of the lower aqueous layer to an LC vial for analysis.
2. LC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) operating in positive ion multiple reaction monitoring (MRM) mode.
Protocol 2: Analysis of Sulfamethazine and its Metabolite in Swine Tissue by HPLC
This protocol is based on a rapid sample preparation method for swine tissue.[1]
1. Sample Preparation:
-
Homogenize 5 g of tissue with 20 mL of dichloromethane using a sonicator.
-
Centrifuge the sample and collect the dichloromethane extract.
-
Evaporate the extract to dryness.
-
Redissolve the residue in a suitable solvent and apply it to a silica disposable column for cleanup.
-
Elute the analytes from the silica column.
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: CP Spher C8 column.
-
Mobile Phase: Acetonitrile-sodium acetate buffer.
-
Detection: UV/VIS detection.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a recovery study of an analyte like this compound in a complex matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic-mass spectrometric determination of sulfamethazine in animal tissues using a methyl/trimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. sciex.com [sciex.com]
- 5. Liquid chromatographic method for determination of sulfamethazine residues in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive method for detection of sulfamethazine and N4-acetylsulfamethazine residues in environmental samples using solid phase immunoextraction coupled with MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Analytical Results With and Without Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and precision of analytical data are paramount. In quantitative analysis, particularly within complex biological matrices, the use of an internal standard is crucial for achieving accurate and reproducible results. Among the various types of internal standards, deuterated standards have emerged as the gold standard, significantly enhancing data quality in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective comparison of analytical results obtained with and without a deuterated internal standard, supported by experimental data. It aims to illustrate the profound impact of this choice on the reliability of quantitative bioanalysis.
An internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] The ideal IS closely mimics the chemical and physical properties of the analyte of interest, thereby experiencing similar effects during sample preparation, chromatography, and ionization.[2] Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[3] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[4]
The primary advantage of a deuterated IS is its ability to co-elute with the analyte, meaning they experience the same matrix effects. Matrix effects, caused by co-eluting components from the sample matrix, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.[5] By using a deuterated IS, variations in the analytical process, including extraction efficiency and instrument response, can be effectively normalized, leading to more reliable data.[5]
Data Presentation: Quantitative Comparison
The use of a deuterated internal standard demonstrably improves the accuracy and precision of analytical methods. The following tables summarize comparative data, highlighting the superior performance of methods employing deuterated standards versus those using structural analogs or no internal standard at all.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| Everolimus | Deuterated (Everolimus-d4) | Plasma | Near 0% | < 5% | [2][6] |
| Structural Analog | Plasma | Up to 15% | 5-15% | [2][6] | |
| Imidacloprid | Deuterated Analogue | Cannabis Flower | Within 25% | < 20% | [7] |
| No Internal Standard | Cannabis Flower | > 60% | > 50% | [7] | |
| Testosterone | Deuterated (D2-Testosterone) | Serum | Lower Bias | Higher Precision | [8] |
| Deuterated (D5-Testosterone) | Serum | Higher Bias | Lower Precision | [8] |
Table 1: Comparison of Accuracy and Precision with Different Internal Standards. This table illustrates that deuterated internal standards consistently result in lower bias and higher precision (lower %CV) compared to structural analogs or when no internal standard is used. It also highlights that the specific deuterated standard chosen can impact results.[2][6][7][8]
| Parameter | Without Deuterated IS (Structural Analog) | With Deuterated IS |
| Matrix Effect | Variable and unpredictable ion suppression/enhancement | Compensated due to co-elution and similar ionization |
| Extraction Recovery | Variations are not accounted for | Variations are corrected by the IS ratio |
| Injection Volume | Inconsistencies lead to variability | Variability is normalized |
| Overall Robustness | Lower, more susceptible to run-to-run variation | Higher, providing more reliable and reproducible data |
Table 2: Qualitative Comparison of Method Performance. This table summarizes the key advantages of using a deuterated internal standard in mitigating common sources of error in LC-MS analysis.
Experimental Protocols
To objectively evaluate the performance of an analytical method with and without a deuterated internal standard, a thorough validation is required. A key experiment in this validation is the assessment of matrix effects.
Objective: To quantify the extent of ion suppression or enhancement in a specific biological matrix and to compare the ability of a deuterated versus a non-deuterated internal standard to compensate for this effect.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the analyte, the deuterated internal standard, and the non-deuterated (analog) internal standard in a suitable organic solvent.
-
Prepare working solutions from the stock solutions for spiking into the matrix and for creating calibration curves.
-
-
Sample Sets for Matrix Effect Evaluation:
-
Set A (Neat Solution): Spike the analyte and the internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and the internal standard into the final, dried extract.[9]
-
Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank biological matrix before the extraction process. This set is used to determine recovery.
-
-
Sample Preparation (Protein Precipitation - Example):
-
To 100 µL of plasma (for Set C), add 10 µL of the internal standard working solution.[10]
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).[10]
-
Vortex to mix and centrifuge to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: Calculated as the ratio of the analyte MF to the internal standard MF. An IS-normalized MF close to 1 indicates effective compensation for the matrix effect.[9]
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).
-
A lower coefficient of variation (CV) for the IS-normalized matrix factor across the different matrix sources when using the deuterated internal standard would demonstrate its superior ability to compensate for matrix variability compared to a non-deuterated analog.[9]
Mandatory Visualization
Comparison of analytical workflows with and without a deuterated internal standard.
While deuterated standards are generally superior, they are not without potential challenges. The "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[2][5] If this shift is significant, the analyte and the internal standard may elute in regions with different degrees of ion suppression, leading to inaccurate quantification, a phenomenon known as "differential matrix effects".[2] Therefore, careful method development and validation are always necessary.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Acetyl Sulfamethazine-d4: A Procedural Guide
For researchers and professionals in drug development, ensuring the safe disposal of chemical reagents like N-Acetyl Sulfamethazine-d4 is a critical aspect of laboratory management and environmental responsibility. This guide provides a clear, step-by-step process for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Essential Safety and Handling Information
This compound is a deuterated analog of N-Acetyl Sulfamethazine, often used as an internal standard. While safety data sheets (SDS) indicate it is stable under normal conditions, they also highlight specific hazards that necessitate careful handling and disposal. The primary concern is its environmental impact.
Hazard Profile:
According to safety data sheets, this compound and related compounds are considered harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[2]
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal procedures, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Hand Protection: Wear suitable protective gloves.
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If there is a risk of dust formation, a particle filter respirator may be required.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | Solid, Powder |
| Appearance | White to Beige |
| Molecular Formula | C14H15D4N4O3S |
| Molecular Weight | 326.42 g/mol |
| Melting Point | 234 - 238 °C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as this compound.
- This compound should be treated as hazardous chemical waste due to its potential environmental toxicity.
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containment:
- Carefully sweep up the solid material, avoiding dust formation.[2]
- Place the waste into a clearly labeled, sealed, and appropriate waste container. The container should be suitable for holding solid chemical waste.
- The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful to Aquatic Life"), and the date of accumulation.
3. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[2]
4. Disposal Request:
- Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
- Provide the EHS department with accurate information about the waste, including its identity and quantity.
5. Professional Disposal:
- The disposal of this compound must be handled by a licensed hazardous waste disposal company arranged by your institution.
- Never dispose of this chemical down the drain or in the regular trash, as this can lead to environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling N-Acetyl Sulfamethazine-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Acetyl Sulfamethazine-d4, a stable isotope of a primary metabolite of the antibiotic Sulfamethazine. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Area of Protection | Requirement | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves | Nitrile or other compatible material. Inspect gloves prior to use. |
| Lab coat or protective clothing | To prevent skin exposure. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the substance in powdered form or if dust is generated. A dust mask is a minimum precaution. |
| Engineering Controls | Well-ventilated area | Local exhaust ventilation or a chemical fume hood should be used to minimize inhalation exposure. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Prevent the formation of dust when working with the solid form.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Incompatible materials to avoid include strong oxidizing agents.
Emergency and First Aid Procedures
In the event of exposure, immediate action is necessary.
| Exposure Type | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
-
Collection: Collect waste in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the waste at an approved waste disposal plant. Do not allow the substance to enter drains or the environment. Follow all federal, state, and local regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
